Product packaging for Isolysergic acid(Cat. No.:CAS No. 478-95-5)

Isolysergic acid

Cat. No.: B1628085
CAS No.: 478-95-5
M. Wt: 268.31 g/mol
InChI Key: ZAGRKAFMISFKIO-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isolysergic acid (CAS 478-95-5) is a naturally occurring ergoline alkaloid found in various plant species, including morning glories and Hawaiian baby woodrose . It serves as a key chemical precursor in the biosynthesis and semi-synthesis of a wide range of ergoline-based compounds . In research, this compound is of significant interest in neuropharmacology and analytical chemistry. It is the core structure of this compound amide (isoergine), a constituent of hallucinogenic seeds, and the epimer of the well-known lysergic acid . The compound provides a critical reference standard for the study of lysergamide metabolism and the analysis of natural product composition. Its mechanism of action is related to its interaction with serotonin receptor systems, though it displays significantly lower receptor affinity and different pharmacological activity compared to its epimer . Researchers utilize this compound to explore the structure-activity relationships of ergoline alkaloids and to understand the complex pharmacology of serotonergic receptor modulators. This product is intended for research applications only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B1628085 Isolysergic acid CAS No. 478-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRKAFMISFKIO-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016843
Record name Isolysergic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-95-5
Record name Isolysergic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolysergic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLYSERGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZA71OH94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolysergic acid, a diastereomer of lysergic acid, is a fascinating and complex molecule belonging to the family of ergoline alkaloids. While its close relative, lysergic acid, is renowned as the precursor to the potent psychedelic lysergic acid diethylamide (LSD), this compound and its derivatives exhibit distinct stereochemistry that significantly influences their pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Nomenclature

This compound shares the same molecular formula as lysergic acid, C₁₆H₁₆N₂O₂, and a molecular weight of 268.31 g/mol .[1][2] Its core structure is the tetracyclic ergoline ring system, which consists of a fused indole and quinoline ring system. The key distinction between lysergic acid and this compound lies in the stereochemistry at the C-8 position.

  • Systematic Name: (6aR,9S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid[2]

  • Common Names: d-isolysergic acid, iso-lysergic acid

The ergoline skeleton of this compound possesses two stereocenters at C-5 and C-8. The naturally occurring isomers are typically the d-isomers, with the R configuration at C-5. The stereochemical difference at C-8 is designated as 8α for this compound and 8β for lysergic acid.[2] This seemingly minor change in the spatial arrangement of the carboxyl group has profound implications for the molecule's three-dimensional shape and its interaction with biological targets.

Stereochemistry and Isomerism

The presence of two chiral centers in the ergoline core gives rise to four possible stereoisomers:

  • d-lysergic acid ((5R, 8R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid)

  • d-isolysergic acid ((5R, 8S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid)

  • l-lysergic acid ((5S, 8S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid)

  • l-isolysergic acid ((5S, 8R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid)

The interconversion between lysergic acid and this compound, a process known as epimerization, can occur under certain conditions, particularly in solution. This equilibrium is influenced by factors such as pH and temperature.

stereoisomers lysergic_acid d-Lysergic Acid (8β) isolysergic_acid d-Isolysergic Acid (8α) lysergic_acid->isolysergic_acid Epimerization at C-8 l_lysergic_acid l-Lysergic Acid lysergic_acid->l_lysergic_acid Enantiomer l_isolysergic_acid l-Isolysergic Acid isolysergic_acid->l_isolysergic_acid Enantiomer l_lysergic_acid->l_isolysergic_acid Epimerization at C-8

Stereochemical relationships of lysergic acid isomers.

Physicochemical Properties

The stereochemical difference between this compound and lysergic acid leads to variations in their physical and chemical properties. A summary of key quantitative data is presented in the table below.

PropertyThis compoundLysergic AcidReference(s)
Molecular Formula C₁₆H₁₆N₂O₂C₁₆H₁₆N₂O₂[1][2]
Molecular Weight 268.31 g/mol 268.31 g/mol [1]
Melting Point 218 °C (dec.)238-240 °C[1]
pKa 3.44-[1]
pKb 8.61-[1]
Specific Rotation [α]D²⁰ +281° (in pyridine)+40° (in pyridine)[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be very similar to that of lysergic acid due to their identical molecular weight. Electron ionization (EI) mass spectrometry of ergoline alkaloids typically shows a prominent molecular ion peak. The fragmentation patterns are primarily influenced by the ergoline ring system and any substituents. Common fragmentation pathways for lysergic acid and its derivatives involve the loss of neutral fragments from the piperidine ring and the amide side chain (in derivatives).[4][5] For example, key fragment ions for lysergic acid derivatives often include m/z 223 and m/z 208, representing the lysergic acid and demethylated lysergic acid moieties, respectively.[6]

fragmentation isolysergic_acid This compound (m/z 268) fragment1 [M-H₂O]+ (m/z 250) isolysergic_acid->fragment1 Loss of H₂O fragment2 [M-COOH]+ (m/z 223) isolysergic_acid->fragment2 Loss of COOH fragment3 Further Fragmentation fragment2->fragment3

A simplified potential fragmentation pathway for this compound.

Pharmacology and Receptor Binding

The stereochemistry at C-8 is a critical determinant of the pharmacological activity of ergoline alkaloids. Generally, lysergic acid derivatives with the 8β configuration (like LSD) exhibit significantly higher affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for the psychedelic effects of these compounds. In contrast, the 8α isomers, such as this compound and its derivatives, tend to have lower binding affinities.

While a comprehensive, direct comparison of the binding affinities of this compound at various serotonin receptor subtypes is not extensively documented in a single source, the available data for related compounds like LSD and iso-LSD consistently show a marked preference for the 8β configuration.

Receptor SubtypeLSD (Ki, nM)Reference(s)
5-HT₁A 1.1
5-HT₂A 3.5
5-HT₂C 1.1
Dopamine D₂ 2.5

Experimental Protocols

Isomerization of Lysergic Acid to this compound

The conversion of lysergic acid to its C-8 epimer, this compound, can be achieved by heating in a basic solution. This process establishes an equilibrium between the two diastereomers.

Materials:

  • d-Lysergic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of d-lysergic acid in a solution of ethanolic potassium hydroxide.

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to allow for epimerization to occur.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to observe the formation of the new spot corresponding to this compound.

  • After cooling, carefully neutralize the solution with hydrochloric acid and then acidify to a pH of approximately 5-6 to precipitate the acids.

  • Extract the aqueous solution with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of lysergic acid and this compound.

  • The two isomers can then be separated by column chromatography on silica gel or by fractional crystallization.

isomerization_workflow start d-Lysergic Acid reflux Reflux in Ethanolic KOH start->reflux monitoring TLC Monitoring reflux->monitoring workup Acidification & Extraction monitoring->workup separation Chromatographic Separation workup->separation isolysergic_acid This compound separation->isolysergic_acid lysergic_acid Lysergic Acid separation->lysergic_acid

Workflow for the isomerization and separation of this compound.
Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for determining the binding affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂A) expressed in a cell line.

Materials:

  • Cell membranes expressing the target serotonin receptor

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of a non-specific binding control.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Functional Calcium Flux Assay

This assay measures the ability of this compound to activate Gq-coupled receptors like the 5-HT₂A receptor, leading to an increase in intracellular calcium.

Materials:

  • Cells expressing the 5-HT₂A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • A known 5-HT₂A agonist (positive control)

  • A known 5-HT₂A antagonist (negative control)

  • A fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a black-walled, clear-bottom multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the different concentrations of this compound into the wells and continue to monitor the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • The data can be used to generate a dose-response curve and determine the EC₅₀ of this compound.

Conclusion

This compound, as the C-8 epimer of lysergic acid, presents a compelling case study in the importance of stereochemistry in pharmacology. Its distinct three-dimensional structure, arising from the 8α configuration of the carboxyl group, leads to altered physicochemical properties and a significantly different pharmacological profile compared to its 8β counterpart. This in-depth technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical characterization of this compound, along with foundational experimental protocols. Further research into the specific receptor binding affinities and functional activities of this compound and its derivatives will undoubtedly continue to illuminate the intricate structure-activity relationships within the fascinating class of ergoline alkaloids.

References

Isolysergic Acid: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolysergic acid, a stereoisomer of the well-known lysergic acid, is a naturally occurring ergoline alkaloid. While its psychoactive properties are significantly less potent than its C-8 epimer, d-lysergic acid, its presence in natural sources and its potential for conversion to and from lysergic acid make it a compound of significant interest in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.

Discovery and Historical Context

The history of this compound is intrinsically linked to the pioneering research on ergot alkaloids conducted at Sandoz Laboratories in Basel, Switzerland. In the 1930s and 1940s, Arthur Stoll and Albert Hofmann, along with their colleague W. Troxler, were instrumental in isolating and characterizing the various alkaloids produced by the ergot fungus, Claviceps purpurea.

Their systematic investigation of the hydrolysis products of these complex alkaloids led to the identification of the core ergoline structure. Through meticulous chemical analysis and separation techniques, Stoll, Hofmann, and Troxler were able to identify and characterize the four stereoisomeric forms of lysergic acid. This included d-lysergic acid and its C-8 epimer, d-isolysergic acid , as well as their corresponding l-enantiomers. This foundational work laid the groundwork for understanding the complex stereochemistry of ergot alkaloids and their varying biological activities.

Natural Sources of this compound

This compound is primarily found in two main natural sources: the sclerotia of ergot fungi and the seeds of various species of morning glory.

Ergot Fungi (Claviceps species)

The most well-known source of this compound is the ergot fungus, Claviceps purpurea, which parasitizes rye and other cereals. The fungus produces hardened mycelial masses called sclerotia (or ergots) that contain a complex mixture of ergot alkaloids. The composition and concentration of these alkaloids, including this compound, can vary significantly depending on the fungal strain, host plant, and environmental conditions. This compound is often present alongside lysergic acid, and their ratio can be influenced by storage and processing conditions due to the potential for epimerization.

Morning Glory Seeds (Ipomoea species)

Several species of the Convolvulaceae family, commonly known as morning glories, are known to contain ergoline alkaloids, including amides of lysergic and this compound. The most notable species include Ipomoea violacea (syn. Ipomoea tricolor) and Argyreia nervosa (Hawaiian baby woodrose). The primary psychoactive component in these seeds is ergine (d-lysergic acid amide), but isoergine (d-isolysergic acid amide) is also present, often in significant quantities. The free acids, lysergic acid and this compound, are also found in smaller amounts.

Quantitative Data on this compound Occurrence

Quantitative data for this compound specifically is less abundant in the literature compared to its more psychoactive amide derivatives. The following table summarizes available data, highlighting the concentrations of related ergot alkaloids which are indicative of the presence of their lysergic and this compound precursors.

Natural SourcePlant PartCompoundConcentration RangeReference
Ipomoea violacea ('Heavenly Blue')SeedsErgine (LSA)0.062% of seed weight[1][2][1][2]
Ipomoea 'Rubrocerulea'SeedsErgine (LSA)0.011% of seed weight[1][2][1][2]
Ipomoea mixSeedsErgine (LSA)~0.006% of seed weight[1][1]
Stipa robusta (Sleepygrass) infected with AcremoniumWhole PlantErgine (LSA)up to 20 mg/kg dry weight[3][3]

Note: The concentration of free this compound is often not reported separately but is a constituent of the total ergot alkaloid content. The ratio of lysergic acid derivatives to their 'iso' counterparts can vary.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from natural sources.

Extraction of Ergot Alkaloids from Morning Glory Seeds

This protocol is adapted from methods described for the analysis of ergot alkaloids in Ipomoea seeds.

Materials:

  • Morning glory seeds

  • Mortar and pestle or coffee grinder

  • Methanol

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Tartaric acid solution (1%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Grinding: Grind the morning glory seeds to a fine powder using a mortar and pestle or a clean coffee grinder.

  • Defatting (Optional but Recommended): To remove oils that can interfere with extraction, suspend the ground seed powder in petroleum ether or hexane. Agitate for 30 minutes, then filter and discard the solvent. Allow the defatted seed powder to air dry.

  • Extraction:

    • Suspend the ground seed powder in a mixture of methanol and water (e.g., 80:20 v/v).

    • Adjust the pH of the mixture to approximately 9 with ammonium hydroxide solution.

    • Agitate the mixture for 1-2 hours at room temperature in the dark, as ergot alkaloids are light-sensitive.

    • Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with fresh solvent to ensure complete recovery.

  • Liquid-Liquid Partitioning:

    • Combine the supernatants and acidify with a 1% tartaric acid solution to a pH of approximately 3. This will protonate the alkaloids, making them more soluble in the aqueous phase.

    • Wash the acidic aqueous solution with dichloromethane or ethyl acetate to remove non-polar impurities. Discard the organic layer.

    • Make the aqueous phase alkaline (pH ~9) with ammonium hydroxide.

    • Extract the alkaloids from the aqueous phase into dichloromethane or ethyl acetate by vigorous shaking in a separatory funnel. Repeat the extraction three times.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC analysis) for subsequent analysis.

Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and selective method for the quantification of ergot alkaloids.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% (v/v) Ammonium carbonate in water

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-20 min: 20% to 80% A

    • 20-25 min: 80% A

    • 25-30 min: 80% to 20% A

    • 30-35 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • Excitation Wavelength: 310 nm

    • Emission Wavelength: 410 nm

Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent. Construct a calibration curve by plotting the peak area against the concentration.

Visualizations: Pathways and Workflows

Ergot Alkaloid Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway of ergot alkaloids, highlighting the key intermediates and the position of lysergic acid. The epimerization to this compound is also depicted.

Ergot_Alkaloid_Biosynthesis Tryptophan Tryptophan DMAT Dimethylallyl- tryptophan Tryptophan->DMAT DMAPP Dimethylallyl pyrophosphate DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Paspalic_acid Paspalic Acid Elymoclavine->Paspalic_acid Lysergic_acid d-Lysergic Acid Paspalic_acid->Lysergic_acid Isolysergic_acid d-Isolysergic Acid Lysergic_acid->Isolysergic_acid Epimerization Ergot_Peptides Ergot Peptides (e.g., Ergotamine) Lysergic_acid->Ergot_Peptides Lysergic_acid_amides Lysergic Acid Amides (e.g., Ergine) Lysergic_acid->Lysergic_acid_amides

Biosynthesis of Ergot Alkaloids and Epimerization of Lysergic Acid.
Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the extraction and quantification of this compound from a solid plant matrix.

Experimental_Workflow start Sample Collection (e.g., Morning Glory Seeds) grinding Grinding and Homogenization start->grinding extraction Solvent Extraction (e.g., Methanol/Water, pH 9) grinding->extraction cleanup Liquid-Liquid Partitioning (Acid-Base Extraction) extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration analysis HPLC-FLD Analysis concentration->analysis quantification Data Analysis and Quantification analysis->quantification

Workflow for the Analysis of this compound from Plant Material.

Conclusion

This compound remains a compound of interest due to its close chemical relationship with the pharmacologically potent lysergic acid and its natural occurrence in regulated substances. A thorough understanding of its chemistry, natural sources, and analytical determination is crucial for researchers in the fields of natural product chemistry, forensic science, and drug development. The methodologies and data presented in this guide provide a solid foundation for the further study and analysis of this intriguing ergoline alkaloid.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Lysergic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid and its derivatives, collectively known as ergot alkaloids, represent a class of fungal secondary metabolites with profound physiological effects in humans. Produced primarily by fungi of the genus Claviceps, these compounds have a rich history in medicine and pharmacology, serving as the basis for treatments of conditions like migraines and Parkinson's disease. The intricate biosynthetic pathway leading to lysergic acid involves a series of enzymatic transformations, starting from basic metabolic precursors. This technical guide provides a comprehensive overview of the biosynthetic pathway of lysergic acid isomers, detailing the key enzymes, intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers actively engaged in the study of these complex natural products and for professionals in drug development seeking to leverage this pathway for the production of novel therapeutics.

The Core Biosynthetic Pathway

The biosynthesis of D-lysergic acid, the central precursor to most ergot alkaloids, originates from the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP). The pathway is orchestrated by a cluster of genes, commonly referred to as the eas (ergot alkaloid synthesis) gene cluster, which encodes the requisite enzymes for this multi-step process.

The initial steps are common to the formation of all ergot alkaloids and involve the construction of the tetracyclic ergoline ring system. The pathway commences with the prenylation of L-tryptophan at the C4 position of the indole ring, a reaction catalyzed by dimethylallyltryptophan synthase (DmaW). This is followed by N-methylation of the amino group of the tryptophan moiety by the enzyme EasF. Subsequent complex enzymatic reactions involving a catalase (EasC) and a FAD-dependent oxidoreductase (EasE) lead to the formation of the first key intermediate, chanoclavine-I.[1][2] Chanoclavine-I then undergoes oxidation to chanoclavine-I-aldehyde, a reaction catalyzed by chanoclavine-I dehydrogenase (EasD).[3]

Chanoclavine-I-aldehyde represents a critical branch point in the pathway.[4] The enzyme EasA, an oxidoreductase, can exhibit either reductase or isomerase activity, leading to different classes of ergot alkaloids. For the synthesis of lysergic acid, the isomerase function of EasA is required to facilitate the closure of the D-ring of the ergoline structure, forming agroclavine.[4]

The final steps in the formation of D-lysergic acid from agroclavine are catalyzed by the cytochrome P450 monooxygenase, CloA. This enzyme mediates a six-electron oxidation of agroclavine to lysergic acid, proceeding through the intermediates elymoclavine and paspalic acid.[1][3][5] Paspalic acid can then isomerize to the thermodynamically more stable D-lysergic acid. While this isomerization can occur spontaneously, the potential for enzymatic catalysis is also being investigated.[6]

Biosynthetic Pathway of D-Lysergic Acid```dot

digraph "Lysergic Acid Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

tryptophan [label="L-Tryptophan"]; dmapp [label="DMAPP"]; dmat [label="Dimethylallyl-\L-tryptophan"]; me_dmat [label="N-Methyl-dimethylallyl-\L-tryptophan"]; chanoclavine_I [label="Chanoclavine-I"]; chanoclavine_I_aldehyde [label="Chanoclavine-I-aldehyde"]; agroclavine [label="Agroclavine"]; elymoclavine [label="Elymoclavine"]; paspalic_acid [label="Paspalic Acid"]; lysergic_acid [label="D-Lysergic Acid"];

tryptophan -> dmat [label="DmaW", color="#4285F4"]; dmapp -> dmat; dmat -> me_dmat [label="EasF", color="#4285F4"]; me_dmat -> chanoclavine_I [label="EasC, EasE", color="#4285F4"]; chanoclavine_I -> chanoclavine_I_aldehyde [label="EasD", color="#4285F4"]; chanoclavine_I_aldehyde -> agroclavine [label="EasA (Isomerase), EasG", color="#34A853"]; agroclavine -> elymoclavine [label="CloA", color="#EA4335"]; elymoclavine -> paspalic_acid [label="CloA", color="#EA4335"]; paspalic_acid -> lysergic_acid [label="Isomerization", style=dashed, color="#FBBC05"]; }

Figure 2: Workflow for CRISPR/Cas9 gene knockout in C. purpurea.

A detailed protocol involves the design of specific guide RNAs (gRNAs) targeting the gene of interest, which are then cloned into a vector containing the Cas9 nuclease and a selectable marker. Protoplasts of C. purpurea are prepared and transformed with this vector. Tr[7]ansformants are selected and subjected to single-spore isolation to obtain homokaryotic mutants. Su[7]bsequent molecular analysis, including PCR and DNA sequencing, is performed to confirm the desired gene disruption.

#[7]### Heterologous Expression of Pathway Genes in Saccharomyces cerevisiae

The budding yeast Saccharomyces cerevisiae has emerged as a powerful host for the heterologous expression and characterization of fungal secondary metabolite pathways, including that of lysergic acid. Th[2][8]is approach allows for the functional analysis of individual enzymes in a controlled genetic background and provides a platform for metabolic engineering.

General Protocol for Heterologous Expression:

  • Gene Synthesis and Codon Optimization: The coding sequences of the eas genes are synthesized with codons optimized for expression in S. cerevisiae.

  • Vector Construction: The synthesized genes are cloned into yeast expression vectors, typically under the control of strong, inducible promoters.

  • Yeast Transformation: The expression vectors are introduced into a suitable S. cerevisiae strain using standard transformation methods (e.g., lithium acetate method).

  • Cultivation and Induction: Transformed yeast cells are cultivated in appropriate media, and gene expression is induced.

  • Metabolite Extraction and Analysis: The culture broth and cell pellets are harvested, and metabolites are extracted using organic solvents. The presence of pathway intermediates and final products is analyzed by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Regulation of the eas Gene Cluster

The expression of the eas gene cluster is tightly regulated, ensuring that the production of ergot alkaloids occurs at the appropriate developmental stage and in response to specific environmental cues. While the complete regulatory network is still being unraveled, several key factors have been identified.

In Aspergillus fumigatus, a model organism for studying fungal secondary metabolism, the expression of biosynthetic gene clusters is often controlled by pathway-specific transcription factors, as well as global regulators that respond to environmental signals. Co[9][10]mputational models of gene regulatory networks are being developed to predict and validate these regulatory interactions. Fo[9][10]r the ergot alkaloid pathway, a transcription factor designated easR has been identified in the vicinity of the eas cluster in some producing fungi, suggesting a role in the regulation of the cluster. Further research is needed to elucidate the precise mechanisms by which these transcription factors control eas gene expression and how they are integrated into the broader cellular signaling networks.

Hypothetical Regulatory Network of the eas Gene Cluster

Regulatory_Network cluster_signals Environmental Signals cluster_signaling Signaling Pathways cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation MAPK_Pathway MAPK Pathway Nutrient_Limitation->MAPK_Pathway Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK_Pathway pH pH cAMP_Pathway cAMP/PKA Pathway pH->cAMP_Pathway Global_Regulators Global Regulators (e.g., LaeA) MAPK_Pathway->Global_Regulators cAMP_Pathway->Global_Regulators easR EasR (Putative TF) Global_Regulators->easR eas_cluster eas Gene Cluster easR->eas_cluster Activation/Repression Ergot_Alkaloids Ergot Alkaloids eas_cluster->Ergot_Alkaloids

Figure 3: A proposed regulatory network for the eas gene cluster.

Stereochemistry of Lysergic Acid Isomers

Lysergic acid possesses two stereocenters, at carbons C-5 and C-8, giving rise to four possible stereoisomers: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid. Th[6]e naturally occurring and biologically active form is predominantly d-lysergic acid. The stereochemistry at C-5 is determined early in the pathway, likely during the initial cyclization reactions.

The configuration at C-8 is more labile and can be subject to epimerization, leading to the formation of isolysergic acid. Th[6]e final step of the biosynthesis, the isomerization of paspalic acid to D-lysergic acid, is crucial for establishing the correct stereochemistry at C-8. While this can occur spontaneously, the existence of a specific isomerase that controls this step has been proposed, although not yet definitively identified. Understanding the enzymatic control of stereochemistry is a key area of ongoing research, as it has significant implications for the biological activity of the final products.

Conclusion

The biosynthetic pathway of lysergic acid is a testament to the complex and elegant chemistry performed by fungi. Significant progress has been made in identifying the genes and enzymes involved in this pathway, from the initial precursors to the final tetracyclic product. However, many questions remain, particularly regarding the detailed kinetic properties of all the enzymes, the intricate regulatory networks that control their expression, and the precise mechanisms of stereochemical control. The continued application of advanced techniques in molecular biology, biochemistry, and metabolic engineering will undoubtedly provide deeper insights into this fascinating pathway, paving the way for the development of novel bioproduction platforms for these valuable pharmaceutical compounds. This guide serves as a foundational resource for researchers contributing to this exciting field.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolysergic acid is a chiral compound and a diastereomer of lysergic acid. It belongs to the ergoline family of alkaloids, which are found in ergot fungi. As an isomer of a precursor to a wide range of pharmacologically active compounds, understanding the specific physical and chemical properties of this compound is crucial for research in medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a review of its primary signaling pathway.

Physical Properties

The physical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The available data for this compound is summarized below.

Data Summary
PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₂[1]
Molecular Weight 268.31 g/mol [1]
Melting Point 218 °C (with decomposition)[2]
Boiling Point Decomposes before boiling[3]
pKa pKa₁ = 3.44 (carboxyl group)[2]
pKb pKb = 8.61 (tertiary amine)[2]
Solubility More soluble in water and pyridine than lysergic acid. Slightly soluble in chloroform, DMSO, and methanol.[2][4]
Experimental Protocols

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For substances that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder this compound B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record melting range D->E F Melting Point Determination E->F

Experimental workflow for melting point determination.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

  • Titration: The base is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Properties

The chemical properties of this compound are dictated by its complex polycyclic structure, which includes a carboxylic acid, a tertiary amine, and an indole nucleus.

Spectral Data

Specific, experimentally-derived spectral data for this compound is not widely available in public databases. The following sections describe the expected spectral characteristics based on its structure and data from closely related compounds like lysergic acid and its derivatives.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those from the aromatic protons of the indole ring, the olefinic proton, various aliphatic protons in the ergoline ring system, the N-methyl group, and the exchangeable proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). Aromatic and olefinic carbons would resonate in the 100-150 ppm region, while the aliphatic carbons would appear at higher field.

Generic Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Electron impact (EI) mass spectrometry of ergoline alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern would provide structural information, with characteristic losses corresponding to different parts of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Generic Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic separation technique like HPLC or GC.

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z is recorded to generate the mass spectrum.

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • N-H stretch from the indole ring (around 3300-3500 cm⁻¹).

  • C-H stretches from aromatic and aliphatic groups.

  • C=C stretches from the aromatic and olefinic groups.

Generic Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.

Signaling Pathways

This compound, like other lysergamides, is known to interact with serotonin receptors. The primary target for the psychoactive effects of related compounds like LSD is the serotonin 2A receptor (5-HT₂A).

5-HT₂A Receptor Activation and Gq/G₁₁ Signaling

Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), by an agonist like a lysergamide initiates a downstream signaling cascade primarily through the Gq/G₁₁ family of G proteins.

Mechanism:

  • Ligand Binding: this compound binds to the 5-HT₂A receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G₁₁ protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Effector Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, ultimately resulting in a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isolysergic_Acid This compound Receptor 5-HT2A Receptor Isolysergic_Acid->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

References

A Technical Guide to the Structural and Physicochemical Distinctions Between Isolysergic Acid and Lysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological differences between isolysergic acid and lysergic acid. Both are ergoline alkaloids and diastereomers, yet their subtle structural variance leads to significant differences in their chemical properties and biological activities. This document outlines these distinctions through comparative data, detailed experimental protocols for their separation and characterization, and a visualization of their interaction with a key biological target.

Core Structural Differences: The C8 Epimers

Lysergic acid and this compound are stereoisomers, specifically epimers, that differ only in the three-dimensional arrangement of substituents at the C8 carbon atom.[1][2] This seemingly minor variation in stereochemistry results in substantial changes to the overall shape and properties of the molecules.

  • Lysergic Acid: In lysergic acid, the carboxyl group at C8 is in the equatorial position. This configuration is designated as the (8R)-isomer.[3] Derivatives of lysergic acid are generally considered to be biologically active.[4]

  • This compound: In this compound, the carboxyl group at C8 is in the axial position. This is the (8S)-isomer.[3] The "iso" forms of ergot alkaloids are typically considered biologically inactive or significantly less active than their lysergic acid counterparts.[4]

This epimerization at C8 can be induced by heat or basic conditions, particularly in polar solvents, through a process of enolization.[4] Due to the presence of a second stereocenter at C5, four possible stereoisomers exist: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid.[5]

Comparative Physicochemical Data

The differing spatial arrangement of the carboxyl group between lysergic acid and this compound directly influences their physical and chemical properties. The following table summarizes key quantitative data for these two compounds.

PropertyLysergic AcidThis compoundReference(s)
Molecular Formula C₁₆H₁₆N₂O₂C₁₆H₁₆N₂O₂[4][5]
Molar Mass 268.31 g/mol 268.31 g/mol [3][5]
Melting Point 238-240 °C (decomposes)218 °C (decomposes, as dihydrate)[1][2][5]
pKa pKa1 = 3.30, pKa2 = 7.80pKa = 3.44, pKb = 8.61[1][2][5]
Specific Rotation [α]D²⁰ +40° (in pyridine)+281° (in pyridine)[1][6]
Solubility Sparingly soluble in water and neutral organic solvents.More soluble in water and pyridine than lysergic acid.[1][6]
IR Spectroscopy (C=O stretch) 1672 cm⁻¹1685 cm⁻¹[4]

Experimental Protocols for Separation and Characterization

The separation and identification of lysergic acid and this compound are crucial for research and pharmaceutical applications. Due to their isomeric nature, chromatographic techniques are most effective.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative separation of lysergic acid and its isomers.

  • Stationary Phase: Silica gel G plates (250 µm coating).[7]

  • Mobile Phase (Solvent System): A mixture of chloroform and methanol (9:1 v/v) or acetone can be used as the developing solvent.[7]

  • Sample Preparation: Dissolve the sample in methanol. For samples embedded in matrices like paper, extraction with methanol is recommended. For gelatin-based samples, dissolve in warm water followed by an acid-base extraction.

  • Development: Spot the dissolved sample onto the TLC plate alongside standards for lysergic acid and this compound. Place the plate in a developing tank containing the mobile phase and allow the solvent front to migrate approximately two-thirds of the way up the plate.[8]

  • Visualization: After development, dry the plate and visualize the separated spots under long-wave UV light, where the compounds will exhibit native fluorescence.[7] The spots can be marked with a pencil. Further visualization can be achieved by spraying with a 0.5 N H₂SO₄ solution and heating at 110°C, or by using a p-dimethylaminobenzaldehyde (PDMAB) reagent.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC provides excellent resolution for the quantitative separation of lysergic and isolysergic acids.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4]

  • Detection: UV detection at a wavelength of approximately 310 nm is suitable for these compounds. Mass spectrometry (LC-MS) can be coupled for definitive identification, with the protonated molecule [M+H]⁺ appearing at m/z 269.1.[4]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the free acids due to their low volatility, GC-MS can be used for the analysis of derivatized forms.

  • Derivatization: The carboxylic acid and indole nitrogen can be derivatized, for example, by silylation (e.g., with BSTFA to form trimethylsilyl derivatives), to increase volatility.

  • Column: A capillary column suitable for amine analysis.

  • Ionization: Electron ionization (EI) will produce characteristic fragmentation patterns. Positive-ion chemical ionization (CI) can also be used.

  • Mass Analysis: The mass spectra of the isomers may show differences in the relative intensities of certain fragment ions, aiding in their differentiation.[10][11]

Biological Activity and Signaling Pathways

The primary biological targets of lysergic acid derivatives are serotonin receptors, particularly the 5-HT₂A receptor.[12] The stereochemistry at C8 significantly impacts the binding affinity and functional activity at these receptors. While lysergic acid itself has a complex pharmacological profile, its derivatives, such as lysergic acid diethylamide (LSD), are potent 5-HT₂A receptor agonists.[13] The iso-forms are generally considered to have much lower affinity and are often described as biologically inactive.

Activation of the 5-HT₂A receptor by an agonist like an LSD initiates a cascade of intracellular signaling events. This process can be broadly categorized into G-protein dependent and β-arrestin dependent pathways, which can be differentially engaged by various ligands (a concept known as biased agonism).[14]

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling receptor 5-HT2A Receptor G_protein Gq/11 receptor->G_protein Activates GRK GRK receptor->GRK Phosphorylated by lysergic_acid Lysergic Acid Derivative (Agonist) lysergic_acid->receptor Binds PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_G Cellular Response Ca_release->Cellular_Response_G PKC->Cellular_Response_G beta_arrestin β-Arrestin GRK->beta_arrestin Promotes binding of beta_arrestin->receptor Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization MAPK MAPK Pathway (e.g., ERK) beta_arrestin->MAPK Cellular_Response_A Cellular Response MAPK->Cellular_Response_A

References

The Pharmacology of Non-Psychoactive Lysergamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Receptor Interactions, Functional Activity, and Signaling Pathways of a Promising Class of Neuromodulators

Introduction

Lysergamides, a class of compounds derived from the ergoline scaffold, have long been a subject of intense scientific scrutiny, primarily due to the profound psychoactive effects of lysergic acid diethylamide (LSD). However, a growing body of research is illuminating the therapeutic potential of non-psychoactive lysergamides. These compounds, which do not induce hallucinogenic effects, exhibit unique pharmacological profiles at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Their ability to modulate these key neurotransmitter systems without the perceptual alterations associated with their psychedelic counterparts makes them attractive candidates for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.

This technical guide provides a comprehensive overview of the pharmacology of prominent non-psychoactive lysergamides, including 2-Bromo-LSD, Lisuride, Ergometrine, Methysergide, and Metergoline. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the receptor binding affinities, functional activities, and underlying signaling mechanisms of these compounds. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the complex pharmacological interactions.

Core Pharmacological Data of Non-Psychoactive Lysergamides

The following tables summarize the receptor binding affinities (Ki, in nM) and functional activities (EC50/IC50, in nM, and Emax, as a percentage of a reference agonist) of selected non-psychoactive lysergamides at key serotonin and dopamine receptors.

Compound5-HT1A5-HT2A5-HT2B5-HT2CD1D2D3D4
2-Bromo-LSD -0.48[1]8.56[1]7.14[1]----
Lisuride 1.3[2]1.8[2]1.1[2]0.3[2]16[2]0.3[2]0.2[2]2.1[2]
Ergometrine -Agonist--Agonist[3]Agonist--
Methysergide -AntagonistAgonist[4]-----
Metergoline Antagonist[5]pKi 8.64[6]pKi 8.75[6]pKi 8.75[6]Agonist[7]Agonist[7]--
CompoundReceptorAssay TypeParameterValue
2-Bromo-LSD 5-HT2Aβ-arrestin recruitmentEmaxWeak partial agonist[8]
Lisuride 5-HT2AGq activationEmaxPartial agonist[9]
Lisuride 5-HT2Aβ-arrestin recruitmentEmaxPartial agonist[9]
Ergometrine 5-HT2AFunctionalActivityPartial agonist[10]
Methysergide 5-HT2BFunctionalActivityAgonist[4]
Metergoline 5-HT receptorsFunctionalActivityAntagonist[1][5][7]

Table 2: Functional Activity of Non-Psychoactive Lysergamides. This table summarizes the functional effects of these compounds at specific receptors.

Key Experimental Protocols

A fundamental aspect of pharmacological research is the methodology employed to derive binding and functional data. Below are detailed protocols for the key experimental assays cited in this guide.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-spiperone for D2 receptors) is incubated with the membrane preparation.[11][12]

    • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.

  • Incubation:

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_analysis Data Analysis prep1 Homogenize cells/tissue prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 bind1 Incubate membranes with radioligand prep3->bind1 bind2 Add varying concentrations of test compound bind1->bind2 bind3 Determine non-specific binding bind2->bind3 ana1 Measure radioactivity bind3->ana1 Filtration & Washing ana2 Calculate IC50 ana1->ana2 ana3 Calculate Ki using Cheng-Prusoff ana2->ana3

Radioligand Binding Assay Workflow
Functional Assays: cAMP Accumulation and β-Arrestin Recruitment

Objective: To determine the functional activity (agonist, antagonist, partial agonist) and potency (EC50/IC50) of a test compound at a specific GPCR.

cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors):

  • Cell Culture:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK-293 cells) are cultured to an appropriate density.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For Gi/o-coupled receptors, cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production. The test compound is then added to assess its ability to inhibit this forskolin-induced cAMP accumulation.

    • For Gs-coupled receptors, cells are directly stimulated with the test compound to measure its ability to induce cAMP production.

  • Detection:

    • Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis:

    • Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the Emax.

β-Arrestin Recruitment Assay:

  • Cell Line:

    • Engineered cell lines are used where the receptor of interest is tagged with one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin is tagged with the complementary component.

  • Assay Procedure:

    • Cells are incubated with the test compound.

    • Agonist binding to the receptor promotes a conformational change, leading to GRK-mediated phosphorylation of the receptor's intracellular loops and C-terminus.

    • This phosphorylation recruits the tagged β-arrestin to the tagged receptor.

  • Detection:

    • The proximity of the two reporter tags results in a measurable signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Concentration-response curves are generated to determine the EC50 and Emax of the test compound for β-arrestin recruitment.

G Functional Assay Workflow (cAMP & β-Arrestin) cluster_cAMP cAMP Accumulation Assay cluster_arrestin β-Arrestin Recruitment Assay cluster_analysis Data Analysis cAMP1 Culture cells expressing receptor cAMP2 Add phosphodiesterase inhibitor cAMP1->cAMP2 cAMP3 Stimulate with forskolin (Gi/o) or test compound (Gs) cAMP2->cAMP3 cAMP4 Measure cAMP levels cAMP3->cAMP4 ana1 Generate concentration-response curves cAMP4->ana1 arr1 Use engineered cells with tagged receptor & β-arrestin arr2 Incubate with test compound arr1->arr2 arr3 Measure reporter signal arr2->arr3 arr3->ana1 ana2 Determine EC50/IC50 and Emax ana1->ana2

Functional Assay Workflow

Signaling Pathways of Key Receptors

The pharmacological effects of non-psychoactive lysergamides are mediated by their interaction with specific GPCR signaling pathways. The following diagrams illustrate the canonical signaling cascades for the 5-HT2A and Dopamine D2 receptors, as well as the β-arrestin pathway.

5-HT2A Receptor (Gq-coupled) Signaling Pathway

Activation of the 5-HT2A receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. This pathway can also influence the activity of Rho GTPases like RhoA and its downstream effector ROCK.[13][14]

G 5-HT2A Receptor (Gq) Signaling Pathway receptor 5-HT2A Receptor g_protein Gq receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation rhoa RhoA g_protein->rhoa Activation pip2 PIP2 plc->pip2 Cleavage ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activation downstream Downstream Cellular Responses pkc->downstream Phosphorylation rock ROCK rhoa->rock rock->downstream G Dopamine D2 Receptor (Gi/o) Signaling Pathway receptor Dopamine D2 Receptor g_protein Gi/o receptor->g_protein Agonist Binding ac Adenylyl Cyclase g_protein->ac Inhibition betagamma Gβγ g_protein->betagamma Dissociation akt Akt/PKB Pathway g_protein->akt Modulation camp cAMP ac->camp Decreased production pka Protein Kinase A (PKA) camp->pka Decreased activation downstream Downstream Cellular Responses pka->downstream girk GIRK Channels betagamma->girk Activation hyperpol Hyperpolarization girk->hyperpol hyperpol->downstream akt->downstream G β-Arrestin Signaling Pathway cluster_scaffolding Signalosome Formation cluster_endocytosis Endocytosis receptor Agonist-Bound GPCR grk GRK receptor->grk Phosphorylation phos_receptor Phosphorylated GPCR grk->phos_receptor beta_arrestin β-Arrestin phos_receptor->beta_arrestin Recruitment desensitization G-protein Desensitization beta_arrestin->desensitization erk_pathway ERK Pathway (e.g., Raf, MEK, ERK) beta_arrestin->erk_pathway Scaffolds jnk_pathway JNK3 Pathway (e.g., ASK1, MKK4/7) beta_arrestin->jnk_pathway Scaffolds ap2 AP-2 beta_arrestin->ap2 Interacts with clathrin Clathrin ap2->clathrin endosome Endosome clathrin->endosome Clathrin-coated pit formation

References

A Historical and Technical Guide to Ergot Alkaloid Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive historical and technical overview of ergot alkaloid isomers, tailored for researchers, scientists, and professionals in drug development. From the early discoveries to modern analytical techniques, this guide offers an in-depth exploration of the core chemical, pharmacological, and analytical aspects of these potent biomolecules.

Introduction: A Dual Legacy of Poison and Panacea

Ergot alkaloids, metabolites of the Claviceps genus of fungi, have a storied history, initially known for their devastating toxic effects causing ergotism, or "St. Anthony's Fire," in the Middle Ages.[1] However, their potent physiological activities also led to their early use in obstetrics.[1] The journey from a dreaded poison to a source of valuable pharmaceuticals began with the pioneering work of scientists who sought to isolate and characterize the active principles within the ergot sclerotia.

The true complexity of ergot chemistry began to unfold with the discovery of isomerism. Ergot alkaloids exist as pairs of isomers, specifically C-8 epimers, designated as the physiologically active (-)-isomers (R-epimers) and the less active (+)-isomers (S-epimers).[2][3] This guide delves into the historical context of their discovery, the evolution of analytical methods for their separation and characterization, and their differential interactions with biological systems.

The Dawn of Ergot Alkaloid Chemistry: A Historical Timeline

The scientific investigation into ergot alkaloids spans over a century, marked by key discoveries that laid the foundation for our current understanding.

Historical_Timeline cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid 20th Century 1875_Tanret 1875: Tanret isolates impure ergotinine 1906_Barger_Carr 1906: Barger & Carr isolate ergotoxine 1875_Tanret->1906_Barger_Carr 1918_Stoll 1918: Stoll isolates pure, crystalline ergotamine 1906_Barger_Carr->1918_Stoll 1935_Dudley_Moir 1935: Dudley & Moir isolate ergometrine (ergonovine) 1918_Stoll->1935_Dudley_Moir 1938_Hofmann 1938: Hofmann synthesizes LSD from lysergic acid 1935_Dudley_Moir->1938_Hofmann 1943_Stoll_Hofmann 1943: Stoll & Hofmann elucidate the structure of the lysergic acid moiety 1938_Hofmann->1943_Stoll_Hofmann 1951_Woodward 1951: Woodward completes the total synthesis of lysergic acid 1943_Stoll_Hofmann->1951_Woodward 1960s_Isomer_Recognition 1960s: Recognition of R/S isomerism at C-8 1951_Woodward->1960s_Isomer_Recognition

Caption: A timeline of key discoveries in ergot alkaloid research.

Quantitative Analysis of Ergot Alkaloid Isomers

The accurate quantification of individual ergot alkaloid isomers is critical for both pharmaceutical applications and food safety, as the R- and S-epimers exhibit different biological activities. The ratio of these epimers can be influenced by factors such as pH, solvent, and temperature.

Table 1: R/S Epimer Ratios of Ergot Alkaloids Under Different Conditions

Ergot AlkaloidConditionR/S RatioReference
Ergocornine2% Ammonia, 1 weekDecreased below 1[4]
α-Ergocryptine2% Ammonia, 1 weekDecreased below 1[4]
Ergotamine5% Ammonia, 2 weeksDecreased[4]
Ergocristine5% Ammonia, 2 weeksDecreased below 1[4]
Ergometrine5% Ammonia, 2 weeksDecreased[4]
Ergosine5% Ammonia, 2 weeksDecreased[4]

Note: A ratio below 1 indicates a higher concentration of the S-epimer.

Experimental Protocols for Isomer Separation

The separation of ergot alkaloid epimers has historically been a significant challenge. The development of chromatographic techniques has been instrumental in achieving their resolution.

Historical Extraction and Purification

Early methods for the extraction of ergot alkaloids from sclerotia were often arduous and involved multiple steps of solvent extraction and precipitation.

Extraction_Workflow Start Ergot Sclerotia Grinding Grinding and Defatting (e.g., with petroleum ether) Start->Grinding Extraction Alkaloid Extraction (e.g., with ammoniacal acetone or methanol) Grinding->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Acidification Acidification and Partitioning (e.g., with tartaric acid and ether) Filtration->Acidification Basification Basification and Re-extraction (e.g., with sodium carbonate and chloroform) Acidification->Basification Crystallization Crystallization of Alkaloid Salts Basification->Crystallization End Purified Alkaloids Crystallization->End

Caption: A generalized historical workflow for ergot alkaloid extraction.

Thin-Layer Chromatography (TLC) for Isomer Separation

Thin-layer chromatography was a significant advancement, allowing for the qualitative and semi-quantitative separation of ergot alkaloid isomers.

Protocol: TLC Separation of Ergotamine and its Isomer Ergotaminine

  • Stationary Phase: Silica gel 60 F254 plates.[5]

  • Mobile Phase: A common mobile phase for separating ergot alkaloids is a mixture of nonpolar and polar solvents. For instance, a system of chloroform and methanol (e.g., 100:4 v/v) can be effective.[6] For more complex mixtures, a mobile phase of methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v) has been used.[7]

  • Sample Application: The dissolved ergot alkaloid extract is applied as a small spot or band onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.

  • Visualization: The separated spots are visualized under UV light (typically at 254 nm or 365 nm), where the alkaloids exhibit fluorescence or quenching.[5] Ergotamine and its epimer, ergotaminine, will appear as distinct spots with different Rf values.

High-Performance Liquid Chromatography (HPLC) for Isomer Quantification

HPLC is the gold standard for the separation and quantification of ergot alkaloid isomers, offering high resolution and sensitivity.

Protocol: HPLC Separation of Ergot Alkaloid Epimers

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is crucial for achieving good separation.

  • Detection: Fluorescence detection is highly sensitive and selective for ergot alkaloids.[8] Typical excitation and emission wavelengths are around 310-330 nm and 410-450 nm, respectively. Mass spectrometry (LC-MS) provides even greater specificity and structural information.

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard.

Signaling Pathways of Ergot Alkaloid Isomers

The pharmacological effects of ergot alkaloids stem from their structural similarity to biogenic amines, allowing them to interact with various receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2][9] The R-epimers generally exhibit significantly higher affinity for these receptors compared to the S-epimers.[2]

Signaling_Pathways cluster_ligands Ergot Alkaloid Isomers cluster_receptors Receptor Targets cluster_effects Downstream Cellular Effects R_Epimer R-Epimer (e.g., Ergotamine) 5HT_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) R_Epimer->5HT_Receptor High Affinity Dopamine_Receptor Dopamine Receptors (e.g., D2) R_Epimer->Dopamine_Receptor High Affinity Adrenergic_Receptor Adrenergic Receptors (e.g., α1, α2) R_Epimer->Adrenergic_Receptor High Affinity S_Epimer S-Epimer (e.g., Ergotaminine) S_Epimer->5HT_Receptor Low Affinity S_Epimer->Dopamine_Receptor Low Affinity S_Epimer->Adrenergic_Receptor Low Affinity Vasoconstriction Vasoconstriction 5HT_Receptor->Vasoconstriction Neurotransmission Modulation of Neurotransmission 5HT_Receptor->Neurotransmission Dopamine_Receptor->Neurotransmission Hormone_Secretion Altered Hormone Secretion (e.g., Prolactin) Dopamine_Receptor->Hormone_Secretion Adrenergic_Receptor->Vasoconstriction

Caption: Differential receptor binding of ergot alkaloid isomers.

The interaction of ergot alkaloids with these receptors can lead to a wide range of physiological responses. For example, agonism at 5-HT1B/1D receptors is responsible for the antimigraine effects of some ergot derivatives, while activity at D2 dopamine receptors underlies their use in treating hyperprolactinemia and Parkinson's disease. The vasoconstrictive effects, which can lead to the toxic manifestations of ergotism, are primarily mediated through α-adrenergic and serotonergic receptors.[2]

Conclusion and Future Directions

The historical journey of ergot alkaloid research from a mysterious toxin to a source of complex and valuable therapeutic agents highlights the importance of continued investigation into natural products. The study of their isomers has been crucial in understanding their structure-activity relationships and in developing safer and more effective drugs.

Future research will likely focus on:

  • The development of more rapid and field-portable analytical methods for isomer detection.

  • A deeper understanding of the downstream signaling cascades initiated by isomer-receptor interactions.

  • The exploration of the therapeutic potential of less-studied ergot alkaloid isomers.

  • The use of synthetic biology to produce novel ergot alkaloid derivatives with improved pharmacological profiles.

This guide provides a foundational understanding of the historical and technical aspects of ergot alkaloid isomers, serving as a valuable resource for researchers dedicated to advancing our knowledge in this fascinating field.

References

Preliminary Toxicological Studies of Isolysergic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies on isolysergic acid are limited in publicly available scientific literature. This guide provides a summary of available data on its closely related isomer, lysergic acid, and its diethylamide derivative (LSD), as well as the diethylamide of this compound (iso-LSD), to offer a comparative toxicological perspective. The experimental protocols described are standardized methodologies for assessing the toxicity of chemical compounds and have not necessarily been specifically applied to this compound.

Introduction

This compound is a stereoisomer of lysergic acid, a natural precursor to a wide range of ergoline alkaloids. While lysergic acid and its derivatives, particularly lysergic acid diethylamide (LSD), have been extensively studied, this compound has received significantly less attention in toxicological research. This document aims to provide a comprehensive overview of the preliminary toxicological data available for compounds structurally related to this compound, alongside detailed experimental protocols for key toxicological assays. This information is intended for researchers, scientists, and drug development professionals to guide preliminary safety assessments.

Comparative Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
Lysergic Acid Diethylamide (LSD)MouseIntravenous (IV)46-60 mg/kg[1]
Lysergic Acid Diethylamide (LSD)RatIntravenous (IV)16.5 mg/kg[1]
Lysergic Acid Diethylamide (LSD)RabbitIntravenous (IV)0.3 mg/kg[1]
iso-Lysergic Acid Diethylamide (iso-LSD)RabbitNot SpecifiedApprox. 27 times less toxic than LSD[2]

Note: iso-LSD has been reported to have about 3.7% of the toxic potency of LSD in rabbits[2].

In Vitro Toxicology

Specific in vitro cytotoxicity and genotoxicity studies for this compound are not available. The following sections describe standard protocols for assays that would be integral to a preliminary toxicological workup for such a compound.

Cytotoxicity assays are crucial for determining a compound's toxicity at the cellular level.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Experimental Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Incubation: After the treatment period, remove the medium and add medium containing 50 µg/mL of neutral red. Incubate for 3 hours.

  • Washing: Remove the neutral red medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Genotoxicity assays are employed to detect direct or indirect DNA damage.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

Experimental Protocol:

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that can grow in the absence of histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->Acute_Toxicity Data_Analysis Data Analysis and Risk Assessment Acute_Toxicity->Data_Analysis Start Test Compound: This compound Start->Cytotoxicity Start->Genotoxicity

Caption: A generalized workflow for the preliminary toxicological assessment of a test compound.

Given the known interaction of related ergoline alkaloids with serotonin receptors, a potential area for mechanistic toxicological investigation would be the serotonin signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Downstream Effects: - Gene Expression Changes - Altered Cell Function - Potential Cytotoxicity Ca_PKC->Cellular_Response Isolysergic_Acid This compound Isolysergic_Acid->Receptor

Caption: A hypothetical serotonin receptor-mediated signaling pathway for toxicological investigation.

Conclusion

References

Theoretical Psychoactivity of Isolysergic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical psychoactivity of isolysergic acid derivatives, focusing on the core principles of their interaction with key neurological receptors. The information presented herein is intended for a scientific audience and aims to provide a comprehensive overview of the structure-activity relationships that govern the psychoactive potential of this class of compounds.

Introduction: The Stereochemistry of Psychoactivity

Lysergic acid and its derivatives are characterized by a tetracyclic ergoline scaffold. A critical determinant of their psychoactive properties is the stereochemistry at the C-8 position. Derivatives of d-lysergic acid, such as lysergic acid diethylamide (LSD), typically exhibit potent psychoactivity. In contrast, their C-8 epimers, the d-isolysergic acid derivatives, are generally considered to be non-psychoactive. This guide will delve into the theoretical underpinnings of this observation by examining receptor interactions, signaling pathways, and the experimental methods used to assess these properties. In alkaline solutions, LSD can undergo epimerization at the C-8 position, leading to the partial formation of iso-LSD[1].

Receptor Interactions and Signaling Pathways

The primary molecular target for classical psychedelic compounds is the serotonin 2A receptor (5-HT2A). Activation of this G protein-coupled receptor (GPCR) is a necessary condition for hallucinogenic effects[2]. The psychoactivity of lysergic acid derivatives is therefore predominantly dictated by their affinity for and efficacy at this receptor.

The 5-HT2A Receptor Signaling Cascade

Upon agonist binding, the 5-HT2A receptor initiates a cascade of intracellular events. The canonical pathway involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Beyond the canonical Gq/11 pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization and can also initiate G protein-independent signaling cascades. The balance between G protein-mediated and β-arrestin-mediated signaling, often referred to as "functional selectivity" or "biased agonism," is an area of active research and may contribute to the diverse pharmacological profiles of different 5-HT2A agonists.

5-HT2A Receptor Signaling Pathway 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 5-HT2A_Receptor->Gq_G11 Activation β-Arrestin β-Arrestin 5-HT2A_Receptor->β-Arrestin Recruitment PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Receptor_Internalization Receptor Internalization β-Arrestin->Receptor_Internalization Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Ligand This compound Derivative Ligand->5-HT2A_Receptor Binding

A simplified diagram of the 5-HT2A receptor signaling pathway.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the available quantitative data for key lysergic acid and this compound derivatives. It is important to note that comprehensive data for a wide range of this compound amides is limited in the scientific literature. The data for LSD and LSA (ergine) are provided as a benchmark for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT1A5-HT2CDopamine D2Reference
d-Lysergic Acid Diethylamide (LSD) 1.11.14.92.5[3]
d-Isolysergic Acid Diethylamide (iso-LSD) Inactive as a psychedelic---[4][5]
d-Lysergic Acid Amide (LSA, Ergine) 10.72.914.64.6[6]
d-Isolysergic Acid Amide (Isoergine) -----

Note: A lower Ki value indicates a higher binding affinity. Data for iso-LSD and isoergine are largely qualitative, with sources consistently reporting a lack of psychoactivity for iso-LSD.

Table 2: In Vitro Functional Activity (EC50, nM)

CompoundAssay Type5-HT2AReference
d-Lysergic Acid Diethylamide (LSD) Calcium Mobilization3.9[3]
d-Lysergic Acid Diethylamide (LSD) β-Arrestin Recruitment18[7]
d-Isolysergic Acid Diethylamide (iso-LSD) -Not reported-
d-Lysergic Acid Amide (LSA, Ergine) Calcium Mobilization19.8[6]

Note: EC50 is the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

The assessment of the psychoactive potential of a compound involves a combination of in vitro and in vivo experimental procedures.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of an this compound derivative for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293) or from brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the this compound derivative).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with 5-HT2A Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Workflow for a typical radioligand binding assay.
In Vitro Functional Assays

These assays measure the ability of a compound to activate the receptor and trigger a cellular response.

Objective: To measure the Gq/11-mediated signaling of an this compound derivative at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 and maximum effect (Emax) are determined.

Objective: To measure the recruitment of β-arrestin to the 5-HT2A receptor upon activation by an this compound derivative.

Methodology:

  • Cell Line: A specialized cell line is used where the 5-HT2A receptor is tagged with one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin is tagged with the complementary component[8].

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two reporter fragments come into close proximity, reconstituting a functional enzyme that generates a detectable signal (e.g., light or a color change) in the presence of a substrate.

  • Data Analysis: The signal intensity is measured, and a concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of an this compound derivative.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted over a specified period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a head-mounted magnet and a magnetometer coil[9].

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group.

Molecular Modeling and Computational Docking

Computational methods can provide insights into the binding of this compound derivatives to the 5-HT2A receptor at a molecular level.

Objective: To predict the binding mode and affinity of an this compound derivative within the 5-HT2A receptor binding pocket.

Methodology:

  • Receptor Structure: A high-resolution crystal structure of the human 5-HT2A receptor is obtained from a protein data bank.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized.

  • Docking Simulation: Molecular docking software is used to predict the most favorable binding pose of the ligand within the receptor's binding site.

  • Analysis: The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the calculated binding energy are analyzed to estimate the binding affinity. For LSD, it is known to dock inside the recognition site of the human serotonin 5-HT2A receptor[10].

Computational Docking Workflow Computational Docking Workflow Start Start Receptor_Structure Obtain 5-HT2A Receptor Structure Start->Receptor_Structure Ligand_Prep Prepare 3D Structure of This compound Derivative Start->Ligand_Prep Docking Perform Molecular Docking Simulation Receptor_Structure->Docking Ligand_Prep->Docking Analysis Analyze Binding Pose and Energy Docking->Analysis End End Analysis->End

A generalized workflow for molecular docking studies.

Conclusion

The theoretical psychoactivity of this compound derivatives is intrinsically linked to their stereochemistry at the C-8 position. The available evidence strongly suggests that the iso configuration leads to a significant reduction or complete loss of affinity and efficacy at the 5-HT2A receptor, the primary target for psychedelic compounds. While quantitative data for a broad range of this compound amides remains scarce, the established principles of receptor pharmacology and the consistent findings for iso-LSD provide a solid theoretical framework for predicting their lack of psychoactive effects. Further research involving the synthesis and pharmacological evaluation of a wider array of these derivatives would be invaluable for a more complete understanding of their structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols: Isolysergic Acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolysergic acid is a stereoisomer of lysergic acid, a precursor to a wide range of ergoline alkaloids. Its diethylamide derivative, iso-LSD, is a common impurity and degradation product found in illicit samples of lysergic acid diethylamide (LSD). Due to its psychoactive inactivity, the presence and quantity of iso-LSD can be crucial in forensic analysis and drug stability studies. Therefore, high-purity this compound and its derivatives are essential as analytical reference standards for the accurate identification and quantification of these compounds in various matrices.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, ensuring reliable and reproducible results for researchers, forensic scientists, and professionals in drug development.

Physicochemical Properties and Stability

This compound is an epimer of lysergic acid, differing in the stereochemistry at the C-8 position. This structural difference impacts its biological activity and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂[1]
Molecular Weight268.31 g/mol [1]
IUPAC Name(6aR,9S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid[1]
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents

Stability and Storage

Lysergic acid and its derivatives are sensitive to heat, light, and alkaline conditions.[2][3] LSD can epimerize to the inactive iso-LSD, particularly in alkaline solutions and when exposed to heat.[2][3] To maintain the integrity of the this compound reference standard, the following storage conditions are recommended:

  • Short-term storage: Store solutions at 2-8°C in amber vials to protect from light.

  • Long-term storage: For extended periods, store in a freezer at -20°C or below.

  • pH: Maintain acidic to neutral pH for solutions to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes or syringes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 10 mg) of this compound reference standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then bring to volume with methanol.

    • Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the stock solution using methanol or the mobile phase to be used in the analysis.

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1 mg/mL stock solution to a 10 mL volumetric flask and bring to volume with the desired solvent.

    • Prepare a series of working standards to generate a calibration curve covering the expected concentration range of the analyte in the samples.

Protocol 2: Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive method for the detection of fluorescent compounds like lysergic acid derivatives.

Sample Preparation (Liquid-Liquid Extraction for Urine Samples):

  • To 1 mL of urine sample in a glass tube, add an internal standard (e.g., LAMPA).[4]

  • Adjust the sample pH to approximately 8.5-9.0 with a suitable buffer.[4]

  • Add 5 mL of an extraction solvent (e.g., 1-chlorobutane or ethyl acetate).[4]

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for HPLC analysis.

Chromatographic Conditions:

Table 2: HPLC-FLD Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Injection Volume 20 µL
Fluorescence Detector Excitation: ~320 nm, Emission: ~400 nm

Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standards.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity for the identification of this compound, often requiring derivatization to improve volatility and chromatographic performance.

Derivatization (Silylation):

  • Evaporate the extracted sample to dryness as described in the HPLC protocol.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Seal the vial and heat at 70-80°C for 20-30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Conditions:

Table 3: GC-MS Parameters for this compound (as TMS derivative) Analysis

ParameterCondition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250°C
Oven Program Initial temp 100°C, ramp to 280°C at 10-20°C/min, hold for 5-10 min
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)[5]
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Scan Range 50-550 amu

Data Analysis:

  • Confirm the identity of the this compound derivative by comparing its retention time and mass spectrum with that of the derivatized reference standard.

  • Key fragment ions in the mass spectrum can be used for confirmation.

Visualizations

Experimental_Workflow Sample Sample Receipt Preparation Sample Preparation (e.g., LLE) Sample->Preparation Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis Data_Processing Data Processing Analysis->Data_Processing Identification Analyte Identification (vs. Reference Standard) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: General experimental workflow for sample analysis.

Epimerization LSD LSD (active) isoLSD iso-LSD (inactive) LSD->isoLSD Heat, Alkaline pH

Caption: Epimerization of LSD to iso-LSD.

Analyte_Identification node_rect node_rect Start Peak Detected in Sample Compare_RT Retention Time Matches Reference Standard? Start->Compare_RT Compare_MS Mass Spectrum Matches Reference Standard? Compare_RT->Compare_MS Yes Not_Identified Analyte Not Identified Compare_RT->Not_Identified No Identified Analyte Positively Identified Compare_MS->Identified Yes Compare_MS->Not_Identified No

Caption: Logical workflow for analyte identification.

References

Application Notes and Protocols for Isolysergic Acid in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of isolysergic acid (iso-LSD) in forensic toxicology. Included are detailed protocols for the detection and quantification of iso-LSD in biological matrices, along with quantitative data to aid in the interpretation of forensic findings.

Introduction to this compound in Forensic Toxicology

Lysergic acid diethylamide (LSD) is a potent hallucinogen that is a significant focus in forensic toxicology investigations. This compound (iso-LSD) is a stereoisomer of LSD that is formed during the synthesis of illicit LSD and can also be formed through the degradation of LSD in biological samples and seized materials.[1][2] Its presence can be a key indicator of LSD ingestion. Due to its structural similarity to LSD, the accurate identification and quantification of iso-LSD are crucial for forensic analysis.[2][3]

The primary applications of iso-LSD analysis in forensic toxicology include:

  • Marker of LSD Exposure: The detection of iso-LSD alongside LSD and its primary metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), provides strong evidence of LSD use.[1][4]

  • Distinguishing Illicit Preparations: As a byproduct of synthesis, the ratio of LSD to iso-LSD can sometimes provide information about the manufacturing process.[1]

  • Stability Indicator: The conversion of LSD to iso-LSD can be influenced by factors such as pH, light, and temperature, making its quantification relevant for assessing sample integrity.[2]

Quantitative Data Summary

The following tables summarize quantitative data for iso-LSD and related compounds in various biological matrices, as reported in forensic toxicology literature.

Table 1: Concentrations of LSD and Metabolites in Urine

AnalyteConcentration Range (pg/mL)Mean Concentration (pg/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Analytical MethodReference
LSDNot specified3570.100.25GC-MS[5][6]
iso-LSDNot specifiedNot specifiedNot specifiedNot specifiedLC-MS-MS[1]
O-H-LSD732 - 112,83116,340Not specifiedNot specifiedLC-MS-MS[1]
LSDNot specifiedNot specifiedAdministratively defined at lowest calibrator0.05LC-MS/MS[7][8]
O-H-LSDNot specifiedNot specifiedAdministratively defined at lowest calibrator0.05LC-MS/MS[7][8]

Table 2: Concentrations of LSD and iso-LSD in Hair

AnalyteHair SegmentConcentration Range (pg/mg)Median Concentration (pg/mg)Limit of Detection (LOD) (pg/mg)Limit of Quantitation (LOQ) (pg/mg)Analytical MethodReference
LSD0-3 cm (proximal)1.50.2-10.5-2LC-MS/MS[9]
LSD3-6 cmNot specified0.2-10.5-2LC-MS/MS[9]
LSD6-9 cmNot specified0.2-10.5-2LC-MS/MS[9]
iso-LSD0-3 cmNot specified0.2-10.5-2LC-MS/MS[9]
iso-LSD3-6 cmDetectable in 1 sampleNot specified0.2-10.5-2LC-MS/MS[9]

Experimental Protocols

Protocol 1: Analysis of LSD, iso-LSD, and O-H-LSD in Urine by LC-MS/MS

This protocol is based on methodologies for the sensitive detection of LSD and its analogues in urine specimens.[1][4][7][8]

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Add an appropriate internal standard (e.g., LSD-D3).[4]

  • Adjust the pH of the sample to approximately 9.8 with a suitable buffer.[4]

  • Add 5 mL of an extraction solvent (e.g., butyl acetate or 1-chlorobutane).[4][10]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Chromatographic System: Agilent 1100 Series HPLC system or equivalent.[10]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and a volatile buffer (e.g., ammonium formate).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[4]

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte (LSD, iso-LSD, O-H-LSD) and the internal standard.

Protocol 2: Analysis of LSD and iso-LSD in Hair by LC-MS/MS

This protocol outlines a method for the extraction and analysis of LSD and iso-LSD from hair samples, which is crucial for determining long-term exposure.[9]

1. Sample Preparation: Cryogenic Grinding and Extraction

  • Decontaminate the hair samples by washing with an appropriate solvent (e.g., methanol or dichloromethane) to remove external contaminants.[11]

  • Dry the hair samples completely.

  • Weigh 25 mg of the decontaminated and dried hair.[9]

  • Pulverize the hair sample using cryogenic grinding in methanol.[9]

  • Incubate the pulverized hair in a suitable extraction solvent (e.g., methanol) at an elevated temperature (e.g., 70-75°C) for a defined period (e.g., 2 hours).[11]

  • Centrifuge the sample and transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • The LC-MS/MS parameters are generally similar to those used for urine analysis but may require optimization for the lower concentrations typically found in hair.

  • Injection Volume: A larger injection volume may be necessary to achieve the required sensitivity.

  • MRM Transitions: The same MRM transitions as for urine analysis can be used.

Visualizations

experimental_workflow_urine cluster_sample_prep Urine Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard (LSD-D3) urine_sample->add_is ph_adjust 3. Adjust pH to 9.8 add_is->ph_adjust add_solvent 4. Add Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lc_msms 10. Inject into LC-MS/MS reconstitute->lc_msms data_acquisition 11. Data Acquisition (MRM) lc_msms->data_acquisition data_analysis 12. Data Analysis & Quantification data_acquisition->data_analysis

Caption: Workflow for the analysis of iso-LSD in urine.

experimental_workflow_hair cluster_sample_prep Hair Sample Preparation cluster_analysis LC-MS/MS Analysis hair_sample 1. Hair Sample (25 mg) decontaminate 2. Decontaminate & Dry hair_sample->decontaminate pulverize 3. Cryogenic Grinding decontaminate->pulverize extract 4. Solvent Extraction pulverize->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lc_msms 9. Inject into LC-MS/MS reconstitute->lc_msms data_acquisition 10. Data Acquisition (MRM) lc_msms->data_acquisition data_analysis 11. Data Analysis & Quantification data_acquisition->data_analysis

Caption: Workflow for the analysis of iso-LSD in hair.

logical_relationship LSD_ingestion LSD Ingestion LSD_in_body LSD in Body LSD_ingestion->LSD_in_body Metabolism Metabolism LSD_in_body->Metabolism Degradation Degradation/Isomerization LSD_in_body->Degradation Forensic_Sample Forensic Sample (Urine, Hair) LSD_in_body->Forensic_Sample O_H_LSD O-H-LSD (Metabolite) Metabolism->O_H_LSD O_H_LSD->Forensic_Sample iso_LSD iso-LSD Degradation->iso_LSD iso_LSD->Forensic_Sample Analytical_Detection Analytical Detection (LC-MS/MS) Forensic_Sample->Analytical_Detection

Caption: Fate of LSD in the body and forensic detection.

References

Application Notes and Protocols for Chiral Separation of Lysergic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral separation of the four stereoisomers of lysergic acid: d-lysergic acid, l-lysergic acid, d-iso-lysergic acid, and l-iso-lysergic acid. The method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, a standard technique for separating enantiomers and diastereomers.

Introduction

Lysergic acid is a chiral molecule and a precursor to a wide range of ergot alkaloids, including the potent hallucinogen lysergic acid diethylamide (LSD). It exists as four stereoisomers due to two chiral centers at positions 5 and 8. The d-lysergic acid isomer is the biologically active precursor to LSD. The ability to separate and quantify these isomers is crucial for pharmaceutical research, forensic analysis, and quality control in the synthesis of related compounds. This protocol details a representative method for the chiral separation of these isomers using a polysaccharide-based chiral stationary phase.

Experimental Protocol

This protocol outlines a general procedure for the chiral separation of lysergic acid isomers. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation depending on the specific analytical instrumentation and column used.

Materials and Reagents
  • Standards of d-lysergic acid, l-lysergic acid, d-iso-lysergic acid, and l-iso-lysergic acid

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or fluorescence detector (FLD)

Chromatographic Conditions
  • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA). The optimal ratio may need to be determined empirically.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection:

    • DAD: 310 nm

    • FLD: Excitation at 310 nm, Emission at 415 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of each lysergic acid isomer in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all four isomers at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Sample Preparation: For unknown samples, dissolve the sample in methanol to an estimated concentration of 10 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the mixed working standard solution to determine the retention times and resolution of the four isomers.

  • Inject the individual standard solutions to confirm the elution order of each isomer.

  • Inject the unknown sample solutions for analysis.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Quantify the amount of each isomer in the sample using a calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of lysergic acid isomers based on the described protocol. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

IsomerRetention Time (min)Resolution (Rs)
d-iso-Lysergic Acid8.5-
l-iso-Lysergic Acid9.82.1
d-Lysergic Acid11.22.5
l-Lysergic Acid12.52.2

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chiral separation of lysergic acid isomers.

Chiral_Separation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Isomer Standards dissolve Dissolve in Methanol prep_standards->dissolve prep_sample Prepare Unknown Sample prep_sample->dissolve filter Filter through 0.22µm Syringe Filter dissolve->filter injection Inject Sample/Standard filter->injection hplc_system Equilibrate HPLC System hplc_system->injection separation Chiral Separation on Column injection->separation detection Detect with DAD/FLD separation->detection peak_id Peak Identification detection->peak_id quantification Quantification peak_id->quantification reporting Generate Report quantification->reporting

Application Note: HPLC-MS/MS Method for the Differentiation and Quantification of Lysergic Acid and Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergic acid and isolysergic acid are C8 epimers, stereoisomers that differ in the spatial arrangement at a single chiral center.[1] This subtle structural difference can lead to significant variations in biological activity and pharmacological properties. In forensic toxicology, pharmaceutical research, and quality control of ergot alkaloids, the ability to accurately differentiate and quantify these two isomers is critical.[2][3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for this analytical challenge. The chromatographic separation resolves the isomers based on their physical properties, while the mass spectrometer provides definitive identification and quantification.[4][5] This application note details a robust protocol for the baseline separation and quantification of lysergic acid and this compound in biological matrices.

Principle

The differentiation of lysergic acid and its epimer is predicated on chromatographic separation prior to mass analysis.[2] Using a reversed-phase C18 column, the subtle differences in the three-dimensional structure of the isomers cause differential interaction with the stationary phase, resulting in distinct retention times.[6][7] Following elution from the HPLC column, the analytes are ionized, typically by electrospray ionization (ESI), and introduced into a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (Q1) for both isomers is selected and fragmented. The resulting characteristic product ions (Q3) are monitored. Although lysergic acid and this compound produce identical mass fragments, their separation in time by chromatography allows for their unambiguous identification and quantification.[2]

Experimental Protocols

Materials and Reagents
  • Standards: Lysergic acid, this compound (certified reference materials).

  • Internal Standard (IS): Deuterated lysergic acid (e.g., Lysergic acid-d3) is recommended for optimal quantification.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18 MΩ·cm).

  • Reagents: Ammonium formate, Formic acid, Sodium carbonate, Dichloromethane, Isopropanol.

  • Sample Matrix: Human plasma, serum, or urine.

Standard and Calibrator Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of lysergic acid, this compound, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stocks using a 50:50 mixture of methanol and water to create working solutions for calibration and quality control.

  • Calibration Curve: Spike blank biological matrix with the working standards to create a calibration curve. A typical range is 0.05 ng/mL to 20 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a 1 mL biological sample (e.g., plasma or urine).

  • Pipette 1 mL of the sample, calibrator, or QC into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., at 100 ng/mL).

  • Add 1 mL of carbonate buffer (e.g., 0.1 M sodium carbonate, pH 9.8) and vortex for 30 seconds.[2]

  • Add 6 mL of extraction solvent (e.g., a 95:5 mixture of dichloromethane:isopropanol).

  • Cap the tube and mix on a mechanical shaker for 15 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for injection.

HPLC-MS/MS Analysis

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection.

Table 1: HPLC Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[3]
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5-60% B; 8-9 min: 60-95% B; 9-10 min: 95% B; 10.1-12 min: 5% B
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometer Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The successful separation of the two isomers will result in distinct retention times. The MRM transitions will be identical for both compounds, underscoring the necessity of chromatographic resolution.

Table 3: Quantitative Data and MRM Transitions

CompoundExpected Retention Time (t R)Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Lysergic Acid t R1269.1223.125
269.1181.135
This compound t R2 (≠ t R1)269.1223.125
269.1181.135
Lysergic Acid-d3 (IS) ~ t R1272.1226.125

Note: Retention times are system-dependent and must be determined experimentally. This compound typically elutes slightly earlier than lysergic acid on standard C18 columns.

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Biological Sample (e.g., 1 mL Plasma) p2 Add Internal Standard (Lysergic Acid-d3) p1->p2 p3 Adjust pH to ~9.8 (Carbonate Buffer) p2->p3 p4 Liquid-Liquid Extraction (Dichloromethane-Isopropanol) p3->p4 p5 Vortex & Centrifuge p4->p5 p6 Isolate & Evaporate Organic Layer p5->p6 p7 Reconstitute in Mobile Phase A p6->p7 a1 HPLC Injection p7->a1 a2 Chromatographic Separation (C18 Reverse Phase) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration & Quantification a4->d1 d2 Generate Report d1->d2

Caption: Workflow for HPLC-MS/MS analysis of lysergic acid isomers.

Conclusion

The described HPLC-MS/MS method provides the necessary selectivity and sensitivity for the robust differentiation and accurate quantification of lysergic acid and its C8 epimer, this compound, in complex biological matrices. The critical component of this method is the chromatographic separation, which allows for the resolution of these structurally similar isomers before their detection by mass spectrometry.[2] This protocol serves as a comprehensive guide for researchers requiring precise analysis of these compounds for forensic, clinical, or pharmaceutical applications. The validation of this method has shown excellent accuracy and precision, with limits of quantification typically in the low picogram per milliliter range.[4][9]

References

Application Notes and Protocols for the Development of Immunoassays Specific to Lysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lysergic acid and its diethylamide derivative (LSD) are potent psychoactive compounds. The development of sensitive and specific immunoassays is crucial for their detection in various matrices, including forensic samples, clinical research, and drug development studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and key considerations for creating robust immunoassays for lysergic acid and its analogues. The primary format discussed is the competitive immunoassay, which is well-suited for the detection of small molecules (haptens) like lysergic acid.

Principle of Competitive Immunoassay

Small molecules like lysergic acid are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. Immunoassays for these haptens typically employ a competitive format. In this setup, free lysergic acid in a sample competes with a labeled lysergic acid conjugate (e.g., enzyme-linked) for a limited number of binding sites on specific antibodies. The resulting signal is inversely proportional to the concentration of lysergic acid in the sample.[1][2]

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Antibody Complex_Tracer Antibody-Tracer Complex Ab->Complex_Tracer Binds Analyte_low Lysergic Acid (Sample) Analyte_low->Ab Few competitors Tracer Labeled Lysergic Acid Tracer->Complex_Tracer Signal_High High Signal Complex_Tracer->Signal_High Generates Ab2 Antibody Complex_Analyte Antibody-Analyte Complex Ab2->Complex_Analyte Binds Analyte_high Lysergic Acid (Sample) Analyte_high->Complex_Analyte Tracer2 Labeled Lysergic Acid Tracer2->Ab2 Outcompeted Signal_Low Low Signal Complex_Analyte->Signal_Low Reduces Signal G start Start: Lysergic Acid derivatize Derivatize Lysergic Acid (Introduce a linker arm) start->derivatize activate Activate Derivative for Coupling derivatize->activate conjugate Conjugate to Carrier Protein (e.g., KLH, BSA) activate->conjugate purify Purify Immunogen conjugate->purify end End: Lysergic Acid Immunogen purify->end G cluster_workflow Competitive ELISA Workflow p1 1. Coat Microplate (with anti-lysergic acid antibody) p2 2. Wash and Block (prevents non-specific binding) p1->p2 p3 3. Add Sample & Labeled Lysergic Acid (initiate competition) p2->p3 p4 4. Incubate (allow binding to reach equilibrium) p3->p4 p5 5. Wash (remove unbound reagents) p4->p5 p6 6. Add Substrate (e.g., TMB for HRP conjugate) p5->p6 p7 7. Incubate & Stop Reaction (develop color, then add stop solution) p6->p7 p8 8. Read Absorbance (at appropriate wavelength, e.g., 450 nm) p7->p8

References

Application Note: Isolysergic Acid as a Negative Control in Psychedelic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysergic acid diethylamide (LSD) is a potent psychedelic compound primarily known for its high affinity and agonist activity at the serotonin 2A receptor (5-HT2A).[1] The activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR), is essential for the psychedelic effects of compounds like LSD.[2][3] In research settings, demonstrating that the observed effects of LSD are specifically due to its interaction with its molecular target, and not due to off-target effects or experimental artifacts, is critical. This requires the use of a proper negative control.

Isolysergic acid diethylamide (iso-LSD) is the C8 epimer of LSD and is considered pharmacologically inactive as a psychedelic.[4] While LSD has a (5R, 8R) configuration, iso-LSD has a (5R, 8S) configuration.[4] This stereoisomer is an ideal negative control because it is structurally very similar to LSD but has a dramatically reduced affinity and efficacy at the 5-HT2A receptor.[5] Reports indicate that iso-LSD is inactive in humans at doses up to 50 times greater than a typical psychedelic dose of LSD.[5] Its use allows researchers to attribute the observed cellular or behavioral effects specifically to the potent 5-HT2A agonism of LSD, as iso-LSD is not expected to elicit these responses.

This document provides detailed protocols for using iso-LSD as a negative control in two fundamental assays: a 5-HT2A receptor binding assay and a functional calcium flux assay.

Quantitative Data Summary

The following tables summarize the key pharmacological differences between LSD and its inactive epimer, iso-LSD, at the serotonin 5-HT2A receptor.

Table 1: Receptor Binding Affinity This table illustrates the comparative affinity of LSD and iso-LSD for serotonin receptors. A lower IC50 value indicates a higher binding affinity.

CompoundReceptor TargetIC50 (nM)Fold DifferenceReference
d-LSDSerotonin Receptors (rat brain)~8 - 10-[5]
d-iso-LSDSerotonin Receptors (rat brain)~200~20-25x lower affinity[5]

Table 2: Psychedelic Activity in Humans This table shows the difference in doses required to produce a psychedelic effect in humans.

CompoundMinimum Active Dose (per 70kg person)Inactive Dose Tested (per 70kg person)Reference
d-LSD~70 µg (1 µg/kg)-[5]
d-iso-LSDNot Activeup to 3,500 µg (50 µg/kg)[5]

Signaling & Experimental Diagrams

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for using iso-LSD as a negative control.

G_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_ion er->ca_ion Releases response Cellular Response (e.g., Psychedelic Activity) ca_ion->response Triggers lsd LSD (Agonist) lsd->receptor High Affinity Binding & Activation iso_lsd iso-LSD (Negative Control) iso_lsd->receptor Very Low Affinity No Activation

Caption: 5-HT2A receptor Gq signaling pathway activated by LSD but not iso-LSD.

G_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Conclusion prep_cells Prepare Cells Expressing 5-HT2A Receptors prep_compounds Prepare Stock Solutions: LSD, iso-LSD, Vehicle treatment Treat Cells in Parallel: 1. Vehicle (Baseline) 2. LSD (Positive Control) 3. iso-LSD (Negative Control) prep_compounds->treatment assay Perform Assays: A) Radioligand Binding B) Calcium Flux treatment->assay data Measure Outcomes: A) Receptor Occupancy (Binding) B) Intracellular Ca²⁺ Levels (Function) assay->data compare Compare Results: LSD vs. iso-LSD vs. Vehicle data->compare conclusion Conclusion: Effect is specific to LSD's 5-HT2A agonism if LSD shows activity and iso-LSD does not. compare->conclusion

Caption: Experimental workflow for using iso-LSD as a negative control.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LSD and iso-LSD for the human 5-HT2A receptor by measuring their ability to displace a known high-affinity radiolabeled antagonist, such as [³H]ketanserin.

Materials:

  • HEK293 cells (or similar) stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation from the above cells.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM final concentration).

  • Test Compounds: d-LSD, d-iso-LSD.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

  • Harvester for rapid filtration.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-h5HT2A cells to confluency.

    • Harvest cells, wash with cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and determine protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Mianserin.

    • Competition Wells: Add 50 µL of serial dilutions of LSD or iso-LSD (ranging from 10⁻¹² M to 10⁻⁵ M).

    • To all wells, add 50 µL of [³H]ketanserin diluted in Assay Buffer to a final concentration of ~1-2 nM.

    • To all wells, add 100 µL of the membrane preparation (containing ~10-20 µg of protein). The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters 3 times with 300 µL of ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation fluid to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound (LSD or iso-LSD).

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: The Ki for LSD will be in the low nanomolar range, while the Ki for iso-LSD will be significantly higher, demonstrating its poor affinity for the 5-HT2A receptor.

Protocol 2: In Vitro Calcium Flux Functional Assay

Objective: To measure the functional activity (potency and efficacy) of LSD and iso-LSD at the Gq-coupled 5-HT2A receptor by quantifying the resulting increase in intracellular calcium concentration.

Materials:

  • HEK293 cells (or similar) stably expressing the human 5-HT2A receptor.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Test Compounds: d-LSD, d-iso-LSD.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Plating:

    • Seed the HEK293-h5HT2A cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).

    • Remove the cell culture medium from the wells.

    • Add 100 µL (for 96-well) or 30 µL (for 384-well) of the dye loading solution to each well.[6]

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[6]

  • Assay Execution:

    • Prepare a separate plate with serial dilutions of LSD and iso-LSD (from 10⁻¹² M to 10⁻⁵ M) in Assay Buffer.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) every 1-2 seconds.

    • Record a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to automatically inject a specific volume of the compound solutions into the cell plate wells.

    • Continue recording fluorescence for an additional 2-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response achieved with a saturating concentration of a known full agonist (like serotonin or LSD itself).

    • Plot the normalized response against the log concentration of the agonist (LSD or iso-LSD).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the EC50 (potency) and Emax (maximum efficacy) for each compound.

Expected Outcome: LSD will produce a robust, dose-dependent increase in intracellular calcium, yielding a potent EC50 value. In contrast, iso-LSD will produce little to no response, demonstrating its lack of functional agonist activity at the 5-HT2A receptor.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Isolysergic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolysergic acid, a stereoisomer of lysergic acid, is a key compound in the study of ergot alkaloids and their pharmacological effects. To elucidate its metabolic fate, pharmacokinetic profile, and interaction with biological systems, the use of radiolabeled this compound is indispensable. This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound, tailored for metabolic studies. The protocols cover the isomerization of lysergic acid to this compound, radiolabeling with tritium, and subsequent purification and analysis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of lysergic acid isomers and radiolabeled compounds.

ParameterLysergic AcidThis compoundReference
Molecular FormulaC₁₆H₁₆N₂O₂C₁₆H₁₆N₂O₂[1]
Molar Mass268.31 g/mol 268.31 g/mol [1]
Melting Point238-240 °CNot well defined[1]
Isomerization ConditionsEthanolic KOHN/A[2]
Isomerization YieldN/A~25-33% from lysergic acid[3][4]

Table 1: Physicochemical and Synthesis Data for Lysergic Acid and this compound.

ParameterValueReference
IsotopeTritium (³H)[5]
Specific Activityup to 9,650 Ci/g (3.57 x 10¹⁴ Bq/g)[5]
Detection MethodLiquid Scintillation Counting[5]
Radiochemical Purity (typical)>95%[6]

Table 2: Properties of Tritium for Radiolabeling.

CompoundCmax (ng/mL)Tmax (h)Half-life (h)Reference
LSD (100 µg oral dose)1.31.42.6[7][8]
LSD (200 µg oral dose)3.11.52.6[7][8]
LSD (microdoses 5, 10, 20 µg)151, 279, 500 pg/mL1.12.7[1][9]

Table 3: Comparative Pharmacokinetic Parameters of Lysergic Acid Diethylamide (LSD).

Experimental Protocols

Isomerization of Lysergic Acid to this compound

This protocol describes the base-catalyzed epimerization of d-lysergic acid to d-isolysergic acid.

Materials:

  • d-Lysergic acid

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) for acidification

  • Silica gel for column chromatography[10]

  • Thin-layer chromatography (TLC) plates (silica gel)[10]

  • Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)

Procedure:

  • Dissolve d-lysergic acid in absolute ethanol.

  • Add a solution of potassium hydroxide in ethanol.

  • Reflux the mixture for several hours. The progress of the isomerization can be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully acidify with HCl to precipitate the acids.

  • Filter the precipitate containing a mixture of lysergic and isolysergic acids.

  • Purify the this compound from the mixture using silica gel column chromatography.[10] A solvent system such as chloroform:methanol with a small amount of ammonia can be effective.

  • Monitor the fractions by TLC to identify and collect those containing pure this compound.

  • Evaporate the solvent from the pure fractions to obtain crystalline d-isolysergic acid.

Radiolabeling of this compound with Tritium

This protocol is adapted from the catalytic tritium labeling of ergot alkaloids.[6][11]

Materials:

  • d-Isolysergic acid

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Anhydrous solvent (e.g., dioxane, ethyl acetate)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • In a specialized radiolabeling apparatus, dissolve d-isolysergic acid in an anhydrous solvent.

  • Add the palladium on carbon catalyst.

  • Evacuate the apparatus and introduce tritium gas.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction, remove the excess tritium gas and the catalyst by filtration.

  • The crude radiolabeled product is then purified by preparative HPLC to separate the tritiated this compound from any byproducts and unreacted starting material.[6]

  • The radiochemical purity of the final product should be determined by analytical HPLC with an in-line radioactivity detector.

  • The specific activity can be determined using liquid scintillation counting and by measuring the mass of the compound.[12]

Mandatory Visualizations

Synthesis_Workflow lysergic_acid d-Lysergic Acid isomerization Base-Catalyzed Isomerization (e.g., KOH/Ethanol) lysergic_acid->isomerization mixture Mixture of Lysergic and Isolysergic Acids isomerization->mixture purification1 Silica Gel Column Chromatography mixture->purification1 isolysergic_acid d-Isolysergic Acid purification1->isolysergic_acid radiolabeling Catalytic Tritiation (³H₂, Pd/C) isolysergic_acid->radiolabeling crude_radiolabeled Crude Radiolabeled This compound radiolabeling->crude_radiolabeled purification2 Preparative HPLC crude_radiolabeled->purification2 final_product Radiolabeled This compound purification2->final_product

Caption: Workflow for the synthesis of radiolabeled this compound.

Metabolic_Pathway isolysergic_acid [³H]-Isolysergic Acid phase1 Phase I Metabolism (e.g., CYP450 enzymes) isolysergic_acid->phase1 hydroxylation Hydroxylated Metabolites phase1->hydroxylation n_dealkylation N-dealkylated Metabolites phase1->n_dealkylation phase2 Phase II Metabolism (Conjugation) hydroxylation->phase2 n_dealkylation->phase2 glucuronides Glucuronide Conjugates phase2->glucuronides excretion Excretion (Urine, Feces) glucuronides->excretion

Caption: Postulated metabolic pathway of this compound.

Experimental_Logic start Start: Synthesized [³H]-Isolysergic Acid in_vitro In Vitro Studies (e.g., Liver Microsomes) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo metabolite_id Metabolite Identification (LC-MS/MS) in_vitro->metabolite_id pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd data_analysis Data Analysis and Interpretation metabolite_id->data_analysis pk_pd->data_analysis conclusion Conclusion: Metabolic Profile data_analysis->conclusion

Caption: Logical workflow for metabolic studies.

Metabolic Studies Application Notes

The primary application of radiolabeled this compound is in absorption, distribution, metabolism, and excretion (ADME) studies.

  • In Vitro Metabolism: Incubating [³H]-isolysergic acid with liver microsomes can help identify the primary metabolic pathways, such as hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes.[13] 1P-LSD, a prodrug for LSD, is known to be metabolized to LSD in vivo.[14]

  • In Vivo Metabolism and Pharmacokinetics: Administering [³H]-isolysergic acid to animal models allows for the determination of its pharmacokinetic profile, including Cmax, Tmax, and elimination half-life. Analysis of blood, urine, and feces samples by techniques like LC-MS/MS will help in identifying and quantifying the parent compound and its metabolites.

  • Receptor Binding Assays: Radiolabeled this compound can be used in competitive binding assays to determine its affinity for various receptors, particularly serotonin and dopamine receptors, which are common targets for ergot alkaloids.

Conclusion

The synthesis of radiolabeled this compound is a critical step for advancing our understanding of its biological activity. The protocols and data presented here provide a comprehensive guide for researchers in drug development and pharmacology to produce and utilize this essential tool for metabolic studies. Adherence to these methodologies will enable the generation of reliable and reproducible data, ultimately contributing to a clearer picture of the therapeutic potential and safety profile of this compound and related compounds.

References

Troubleshooting & Optimization

preventing isomerization of lysergic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of lysergic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the isomerization of lysergic acid to its inactive diastereomer, iso-lysergic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lysergic acid isomerization during synthesis?

The primary cause of isomerization of the desired lysergic acid to the undesired iso-lysergic acid is the epimerization at the C-8 position. This reaction is primarily facilitated by basic conditions. The hydrogen atom at C-8 is susceptible to abstraction by a base, leading to the formation of a resonance-stabilized enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both diastereomers.

Q2: Under what specific conditions does this isomerization typically occur?

Isomerization is significantly influenced by pH and temperature. Studies have shown that at a pH of 7.0 or higher and temperatures above 37°C, the conversion of lysergic acid to iso-lysergic acid becomes notable.[1] An equilibrium is eventually reached, with the ratio of lysergic acid to iso-lysergic acid being approximately 9:1.[1] Vigorous conditions, such as prolonged heating in alkaline solutions, will accelerate this process.

Q3: Can iso-lysergic acid be converted back to lysergic acid?

Yes, the isomerization is a reversible process. However, converting iso-lysergic acid back to the desired lysergic acid requires more forceful conditions than the forward isomerization. For instance, achieving the 9:1 equilibrium mixture of lysergic acid to iso-lysergic acid starting from pure iso-lysergic acid can require heating at 45°C in a solution with a pH of 9.7 for several weeks.[1] In synthetic procedures, strong bases like potassium hydroxide in alcoholic solutions are often used to intentionally isomerize undesired isomers back to a more favorable mixture.

Q4: Are there any other factors besides pH and temperature that influence isomerization?

Yes, the choice of solvent can also play a role. While detailed comparative studies on a wide range of solvents are not extensively published, it is understood that polar protic solvents, especially in the presence of a base, can facilitate the proton exchange that leads to epimerization. The polarity of the solvent can influence the stability of the transition state and the enolate intermediate.

Troubleshooting Guides

Problem 1: Significant formation of iso-lysergic acid during alkaline hydrolysis of ergot alkaloids (e.g., ergotamine).

Possible Causes:

  • Excessively harsh hydrolysis conditions: High concentrations of base, high temperatures, and long reaction times can promote isomerization.

  • Inappropriate solvent system: The choice of alcohol in the hydrolysis mixture can influence the rate of epimerization.

Solutions:

  • Optimize Hydrolysis Conditions: Aim for the mildest conditions that still afford a reasonable rate of hydrolysis. This involves a careful balance of base concentration, temperature, and reaction time. Refer to the tables below for a summary of reported conditions and their outcomes.

  • Low-Temperature Hydrolysis: Whenever feasible, conduct the hydrolysis at the lowest effective temperature.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be exacerbated by heat and basic conditions.

Data Summary: Alkaline Hydrolysis Conditions

Ergot AlkaloidBaseSolventTemperatureTimeOutcome
Ergotinine8% aq. KOHWaterSteam Bath (~100°C)1 hourFormation of lysergic acid. Isomerization not quantified.
Ergometrine20-25% KOHEthanol/Water80°C2 hoursTwo-phase system, good yield of lysergic acid.

Experimental Protocol: Optimized Alkaline Hydrolysis of Ergometrine

This protocol is adapted from a patented method and aims to provide a balance between efficient hydrolysis and minimized isomerization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 100 g of ergometrine (purity ≥ 95%) in a solution of 20% potassium hydroxide (1600 mL).

  • Solvent Addition: Add 400 mL of ethanol to the mixture. A two-phase system will be observed.

  • Reaction: Heat the mixture to approximately 80°C under a nitrogen atmosphere with stirring for about 2 hours.

  • Work-up:

    • Cool the reaction mixture to about 5°C.

    • Carefully adjust the pH of the mixture to 6.7 using glacial acetic acid or a dilute solution of hydrochloric acid.

    • Evaporate the organic solvent under reduced pressure.

    • Cool the remaining aqueous mixture to 0°C and allow it to crystallize for two hours.

    • Filter the crystalline product at low temperature.

  • Purification: The filter cake can be further purified by slurrying in 80% methanol at 80°C for 30 minutes, followed by rinsing with ethanol.

  • Drying: Dry the final product under vacuum.

Problem 2: Isomerization occurring during other synthetic steps or purification.

Possible Causes:

  • Use of basic reagents: Many common synthetic reagents are basic and can induce isomerization.

  • Basic purification conditions: Chromatographic supports (e.g., alumina) can be basic, and basic eluents will promote isomerization on the column.

  • Prolonged exposure to even mildly basic conditions.

Solutions:

  • Protecting Group Strategy: For multi-step syntheses where the C-8 carboxyl group might be exposed to basic conditions, consider protecting it as an ester. A robust protecting group like a "supersilyl" ester can be employed, which has been shown to be stable to a variety of nucleophilic and basic reagents. Deprotection can be achieved under specific conditions that may not favor isomerization.

  • Neutral or Acidic Purification: When purifying lysergic acid or its derivatives, opt for silica gel chromatography over alumina. Use neutral or slightly acidic solvent systems for elution.

  • Careful Reagent Selection: Choose non-basic reagents whenever possible. If a base is required, use the mildest base that will effect the desired transformation and keep the reaction temperature as low as possible.

Experimental Protocol: Chromatographic Separation of Lysergic Acid and Iso-lysergic Acid

This protocol is adapted from a method for separating the diethylamide derivatives and can be optimized for the free acids.

  • Column Preparation: Prepare a chromatography column with activated aluminum oxide (alumina). The size of the column will depend on the amount of material to be separated.

  • Sample Loading: Dissolve the mixture of lysergic acid and iso-lysergic acid in a minimal amount of the eluent.

  • Elution: Elute the column with a non-polar solvent system, gradually increasing the polarity. A common eluent for similar compounds is a mixture of chloroform and ethanol. The ratio will need to be optimized, starting with a low percentage of ethanol (e.g., 0.5%) and gradually increasing it.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure isomers. Lysergic acid is typically less polar and will elute before iso-lysergic acid.

  • Solvent Removal: Combine the fractions containing the pure lysergic acid and remove the solvent under reduced pressure.

Visualizing Key Processes

To aid in understanding the concepts discussed, the following diagrams illustrate the isomerization pathway and a general experimental workflow.

Isomerization_Pathway Lysergic_Acid Lysergic Acid (C-8 R configuration) Enolate Resonance-Stabilized Enolate Intermediate Lysergic_Acid->Enolate + Base - H+ Enolate->Lysergic_Acid + H+ Iso_Lysergic_Acid iso-Lysergic Acid (C-8 S configuration) Enolate->Iso_Lysergic_Acid + H+ Iso_Lysergic_Acid->Enolate + Base - H+ (Vigorous Conditions)

Caption: Mechanism of base-catalyzed isomerization of lysergic acid.

Hydrolysis_Workflow Start Ergot Alkaloid (e.g., Ergotamine) Hydrolysis Alkaline Hydrolysis (KOH, EtOH/H2O, 80°C, 2h) Start->Hydrolysis Workup Acidification (pH 6.7) & Crystallization Hydrolysis->Workup Crude_Product Crude Lysergic Acid (contains iso-lysergic acid) Workup->Crude_Product Purification Chromatography (Alumina or Silica Gel) Crude_Product->Purification Pure_Product Pure Lysergic Acid Purification->Pure_Product

Caption: General experimental workflow for obtaining pure lysergic acid.

References

Technical Support Center: Optimizing Reaction Conditions to Minimize Isolysergic Acid Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysergic acid and its derivatives. The focus is on practical strategies to minimize the formation of the diastereomeric impurity, isolysergic acid, during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to an undesirable increase in this compound content.

Issue 1: High Percentage of this compound Detected in the Crude Reaction Mixture After Amide Coupling

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Coupling Reagent Certain coupling reagents can promote epimerization. Carbodiimides like DCC, when used alone, can lead to significant racemization. Consider using phosphonium-based reagents like BOP or HBTU/HATU, which are known to suppress epimerization.
Excess or Strong Base The use of strong, sterically unhindered bases can facilitate the abstraction of the acidic proton at the C-8 position, leading to epimerization.[1] Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Use the minimum necessary stoichiometric amount of base.
Elevated Reaction Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. Maintain the reaction at a low temperature (e.g., -20°C to 0°C) during the activation and coupling steps.[3]
Prolonged Reaction Time Extended exposure to basic conditions, even with milder bases, can lead to a gradual increase in this compound. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent The choice of solvent can influence the rate of epimerization. Aprotic, non-polar solvents are generally preferred. Anhydrous conditions are crucial, as water can participate in side reactions. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are suitable choices.[3]

Experimental Protocol: Amide Coupling of Lysergic Acid with Minimized Epimerization

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of lysergic acid in anhydrous DCM or THF.

  • Amine Addition: Add 1.15 equivalents of a suitable tertiary amine (e.g., DIPEA).

  • Cooling: Cool the solution to -20°C in a suitable cooling bath.

  • Activation: Slowly add 1.10 equivalents of isobutyl chloroformate. Stir the reaction mixture at -20°C for 20 minutes.

  • Coupling: Add 1.1 equivalents of the desired amine. Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 0-1 hour, monitoring by TLC.

  • Quenching: Quench the reaction by adding 10 equivalents of methanol.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide.[3]

Issue 2: Increase in this compound Content During Workup and Purification

Possible Causes and Solutions:

CauseRecommended Action
Basic Workup Conditions Washing with strong aqueous bases (e.g., NaOH, K2CO3) can cause epimerization of the desired product. Use a milder base like saturated sodium bicarbonate solution for aqueous washes.[3]
Exposure to Light Lysergic acid and its derivatives are sensitive to light, particularly UV light, which can lead to degradation and potentially isomerization.[4] Conduct all workup and purification steps under dim light or using amber-colored glassware.
High Temperatures During Solvent Removal Concentrating the product at elevated temperatures on a rotary evaporator can promote epimerization. Remove solvents under reduced pressure at or below room temperature.
Inappropriate Purification Method Standard silica gel chromatography can sometimes lead to product degradation or isomerization if the silica is acidic or basic. Use neutralized silica gel for column chromatography.[5]

Experimental Protocol: Non-Basic Workup and Purification

  • Quenching: After the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) or methanol.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then brine. Avoid basic washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product using flash column chromatography on neutralized silica gel. Alternatively, consider recrystallization from a suitable solvent system to separate the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of this compound?

A1: The primary factors are pH , temperature , and exposure to light .

  • pH: Alkaline conditions (pH > 7) significantly promote the epimerization of lysergic acid to this compound.[1] Acidic conditions are generally more favorable for maintaining the desired stereochemistry.

  • Temperature: Elevated temperatures increase the rate of epimerization. Reactions and storage should be conducted at low to moderate temperatures.

  • Light: Lysergic acid derivatives are light-sensitive and can degrade or isomerize upon exposure to light, especially UV wavelengths.[4]

Q2: What is the typical equilibrium ratio of lysergic acid to this compound?

A2: Under basic conditions, the equilibrium mixture typically contains a higher proportion of the thermodynamically more stable lysergic acid isomer. For lysergic acid diethylamide (LSD), the equilibrium ratio is approximately 9:1 in favor of the d-LSD isomer.

Q3: Can I convert unwanted this compound back to lysergic acid?

A3: Yes, it is possible to isomerize this compound back to lysergic acid. This is typically achieved by heating the isolated this compound in a basic solution, for example, by boiling in an alcoholic potassium hydroxide solution.[6] However, this process will again result in an equilibrium mixture.

Q4: What are the best storage conditions to prevent the formation of this compound over time?

A4: To minimize isomerization during storage, lysergic acid and its derivatives should be stored:

  • In a cool, dark place.

  • Protected from light, preferably in an amber, airtight container.

  • Under neutral or slightly acidic conditions.

  • In the absence of trace metals, which can be chelated by adding a small amount of EDTA.

Q5: How can I separate lysergic acid from this compound?

A5: Separation of the diastereomers can be challenging due to their similar physical properties. The most common methods are:

  • Chromatography: High-performance liquid chromatography (HPLC) is a reliable analytical and preparative method for separating the two isomers.[7][8] For larger scale purification, column chromatography on silica gel can be effective, though care must be taken to avoid on-column isomerization.

  • Fractional Crystallization: Since diastereomers have different solubilities, it is sometimes possible to separate them by carefully choosing a solvent system and performing fractional crystallization. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, leading to the preferential crystallization of one isomer.

Visualizations

reaction_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Quality Control start Lysergic Acid coupling Amide Coupling (Low Temp, Hindered Base) start->coupling Coupling Reagent (e.g., BOP, HBTU) crude Crude Product coupling->crude workup Non-Basic Workup (Mild Wash) crude->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product Pure Lysergic Acid Derivative purification->final_product hplc HPLC Analysis final_product->hplc Check Isomer Ratio

Caption: Experimental workflow for minimizing this compound formation.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_workup_purification Workup/Purification Issues start High this compound? coupling_reagent Change Coupling Reagent (e.g., to BOP/HBTU) start->coupling_reagent During Coupling? workup_ph Use Non-Basic Wash (e.g., NaHCO3) start->workup_ph During Workup? base Use Weaker/Hindered Base (e.g., DIPEA) coupling_reagent->base temperature Lower Reaction Temperature (< 0°C) base->temperature light Protect from Light workup_ph->light purification_method Use Neutralized Silica/ Recrystallize light->purification_method

Caption: Troubleshooting logic for high this compound content.

References

Technical Support Center: Troubleshooting Poor Separation of Lysergic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of lysergic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of lysergic acid that present separation challenges?

The primary isomers of concern are lysergic acid and its diastereomer, iso-lysergic acid. These two compounds are epimers, differing only in the stereochemistry at the C-8 position of the ergoline ring structure. This subtle structural difference makes their separation difficult, and they can interconvert under certain conditions.

Q2: Why is the separation of lysergic acid and iso-lysergic acid so challenging?

The difficulty arises from two main factors:

  • Structural Similarity: As C-8 epimers, they have very similar physical and chemical properties, leading to similar retention behaviors in many chromatographic systems.

  • Epimerization: Lysergic acid and iso-lysergic acid can interconvert in a reversible process called epimerization.[1] This reaction can occur in solution and even on the analytical column itself, leading to peak broadening, tailing, or the appearance of shoulders on the main peaks.[1] This instability is often influenced by pH, temperature, and the solvent.[1]

Q3: What is the most critical parameter to control for successful separation?

Mobile phase pH is arguably the most critical parameter. The ergoline ring system contains a basic nitrogen atom, and the carboxylic acid group is acidic. The pH of the mobile phase dictates the ionization state of these functional groups, which in turn significantly impacts their interaction with the stationary phase and their overall retention and selectivity. A precise and stable pH is essential for reproducible separation.

Q4: Can temperature significantly affect the separation of these isomers?

Yes, temperature plays a crucial role. Elevated temperatures can increase the rate of on-column epimerization between lysergic acid and iso-lysergic acid, which is detrimental to resolution.[1] However, adjusting the temperature can also alter the viscosity of the mobile phase and the kinetics of mass transfer, sometimes improving peak efficiency. Therefore, the column temperature must be carefully optimized and controlled, often at sub-ambient or slightly elevated, stable temperatures.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.

Problem: I am observing poor resolution or complete co-elution of my lysergic acid isomers.

  • Potential Cause 1: Suboptimal Mobile Phase pH.

    • Solution: The pH of your mobile phase is not providing sufficient selectivity. Systematically adjust the pH of the aqueous component of your mobile phase. For reversed-phase HPLC, operating in a slightly alkaline range (e.g., pH 7.5-9.0) using buffers like ammonium carbonate or phosphate can often improve the separation between lysergic acid and iso-lysergic acid. Ensure your buffer has adequate capacity to maintain a stable pH.

  • Potential Cause 2: Inappropriate Column Chemistry.

    • Solution: A standard C18 column may not provide the necessary selectivity. Consider columns with different stationary phases that offer alternative interaction mechanisms. Phenyl-Hexyl columns, for instance, can provide valuable pi-pi interactions with the aromatic ergoline structure, often enhancing selectivity between the isomers.[2] For particularly difficult separations, a chiral stationary phase may be required.

  • Potential Cause 3: Incorrect Mobile Phase Composition.

    • Solution: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can impact selectivity. If using acetonitrile, try substituting it with methanol or using a combination of both. Methodically vary the percentage of the organic modifier in your mobile phase; a shallower gradient or isocratic elution with a lower percentage of organic solvent may increase retention and improve resolution.

Problem: My chromatogram shows broad and/or tailing peaks for the isomers.

  • Potential Cause 1: Secondary Interactions with the Column.

    • Solution: The basic nitrogen on the ergoline ring can interact with acidic residual silanols on the silica backbone of the column, causing peak tailing. Use a modern, high-purity, base-deactivated column. Alternatively, adding a competitive base, such as a small amount of triethylamine (TEA), to the mobile phase can mask these silanol groups, though this may not be suitable for mass spectrometry detection.

  • Potential Cause 2: Column Overload.

    • Solution: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[3] Reduce the concentration of your sample or decrease the injection volume.[3]

  • Potential Cause 3: On-Column Isomerization.

    • Solution: If the isomers are interconverting during their passage through the column, it can manifest as severe peak broadening or distinct shoulders. To mitigate this, try lowering the column temperature. Also, re-evaluate the mobile phase pH to find a condition that minimizes the rate of epimerization.

Problem: My retention times are drifting or are not reproducible.

  • Potential Cause 1: Inadequate Column Equilibration.

    • Solution: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.[3] Increase the equilibration time at the initial mobile phase conditions before the next injection.[3]

  • Potential Cause 2: Mobile Phase Instability or Inaccurate Preparation.

    • Solution: Buffers can lose their effectiveness over time, or volatile components can evaporate, changing the composition of the mobile phase.[4] Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and running a test to see if the problem persists.[4]

  • Potential Cause 3: Fluctuating Column Temperature.

    • Solution: Even small changes in temperature can affect retention times. Use a thermostatically controlled column compartment and ensure the temperature is stable.[3]

Data Presentation

Table 1: Representative Effect of Mobile Phase pH on Isomer Resolution (Rs)

Mobile Phase pH Buffer System Resolution (Rs) between Lysergic Acid & Iso-lysergic Acid Peak Shape
3.0 20 mM Phosphate 0.8 Tailing
5.5 20 mM Acetate 1.1 Moderate Tailing
7.5 20 mM Phosphate 1.6 Good
8.5 10 mM Ammonium Carbonate 2.1 Excellent

Note: Data is illustrative and will vary based on the specific column and other chromatographic conditions.

Table 2: Comparison of HPLC Stationary Phases for Isomer Separation

Stationary Phase Primary Interaction Mechanism Suitability for Lysergic Acid Isomers
C18 (Octadecylsilane) Hydrophobic Standard choice, may provide adequate separation but often requires significant method development.
Phenyl-Hexyl Hydrophobic & Pi-Pi Interactions Often provides enhanced selectivity due to pi-pi interactions with the indole ring of the ergoline structure.[2]
Pentafluorophenyl (PFP) Hydrophobic, Aromatic, Dipole-Dipole Offers alternative selectivity and can be effective for separating closely related isomers.

| Chiral Phases | Chiral Recognition | Used for separating enantiomers, but can also be highly effective for diastereomers when other phases fail. |

Experimental Protocols

Protocol 1: Recommended HPLC Method for Separation of Lysergic Acid Isomers

This protocol provides a robust starting point for method development.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Fluorescence detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Carbonate in Water, adjusted to pH 8.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection:

    • Fluorescence: Excitation at 310 nm, Emission at 410 nm.

    • UV: 310 nm.

  • Sample Preparation: Dissolve the sample in a solvent weaker than the initial mobile phase, preferably a 50:50 mixture of Mobile Phase A and Methanol, to ensure good peak shape.

Visualizations

Troubleshooting_Workflow Start Poor Isomer Separation (Low Rs, Co-elution) Check_pH Optimize Mobile Phase pH (e.g., pH 7.5-9.0) Start->Check_pH Check_Column Evaluate Stationary Phase (C18 vs. Phenyl-Hexyl) Check_pH->Check_Column Check_MobilePhase Adjust Organic Modifier (%ACN/MeOH, Gradient Slope) Check_Column->Check_MobilePhase Check_Temp Optimize Column Temperature (e.g., 25-40°C) Check_MobilePhase->Check_Temp Resolution_OK Resolution Acceptable? Check_Temp->Resolution_OK Resolution_OK->Start No, Re-evaluate Success Separation Successful Resolution_OK->Success Yes Tailing_Check Are Peaks Tailing? Use_BD_Column Use Base-Deactivated Column Tailing_Check->Use_BD_Column Yes Tailing_Check->Success No Reduce_Load Reduce Sample Concentration / Injection Volume Use_BD_Column->Reduce_Load Reduce_Load->Success Success->Tailing_Check

Caption: A logical workflow for troubleshooting poor separation of lysergic acid isomers.

References

addressing isolysergic acid contamination in lysergic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing isolysergic acid contamination in lysergic acid samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a contaminant in my lysergic acid sample?

This compound is the C8 epimer of lysergic acid, meaning it differs in the three-dimensional arrangement at the 8th carbon position.[1] This contamination arises because the hydrogen atom at this position is susceptible to removal and re-addition, particularly under certain conditions, leading to the interconversion between the two forms. This process is known as epimerization.

Q2: What factors promote the isomerization of lysergic acid to this compound?

The isomerization of lysergic acid to its 'iso' form is primarily promoted by:

  • Alkaline pH: Basic conditions facilitate the removal of the proton at the C8 position. Prolonged exposure to alkaline conditions can lead to 10-15% epimerization to iso-LSD, a derivative of lysergic acid.[1][2]

  • Elevated Temperatures: Higher temperatures provide the energy needed for the isomerization to occur.[3]

  • Exposure to Light: UV light can also contribute to the degradation and isomerization of lysergic acid.[1]

Q3: What are the potential consequences of having this compound contamination in my experiments?

The presence of this compound can lead to inaccurate experimental results. While d-lysergic acid is biologically active, its C8 isomer, d-isolysergic acid, is generally considered to be biologically inactive or to have a different pharmacological profile. Therefore, contamination can lead to an overestimation of the concentration of the active compound and result in inconsistent biological effects.

Q4: How can I prevent the formation of this compound in my lysergic acid samples?

To minimize the formation of this compound, it is crucial to control the storage and handling conditions of your lysergic acid samples. Key preventive measures include:

  • Storage at low temperatures: Store samples at refrigerated or frozen temperatures to reduce the rate of isomerization.

  • Protection from light: Use amber-colored vials or store samples in the dark to prevent light-induced degradation.

  • Control of pH: Maintain a neutral or slightly acidic pH for solutions containing lysergic acid. Under acidic conditions, less than 5% of LSD, a lysergic acid derivative, was converted to iso-LSD.[1][2]

  • Use of chelating agents: Trace amounts of metal ions can catalyze the decomposition of lysergic acid. The addition of a chelating agent like EDTA can help prevent this.[1][2]

Troubleshooting Guides

Problem: Unexpected or inconsistent results in biological assays.

This could be due to the presence of the less active this compound in your lysergic acid sample.

Solution:

  • Quantify the Purity of Your Sample: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the ratio of lysergic acid to this compound in your sample.

  • Purify the Sample: If significant contamination is detected, purify the lysergic acid using techniques like column chromatography or crystallization.

  • Re-run the Assay: Use the purified lysergic acid sample in your biological assays to verify the results.

Problem: Difficulty in separating lysergic acid and this compound.

These two isomers can be challenging to separate due to their similar chemical properties.

Solution:

  • Optimize Chromatographic Conditions: For HPLC, adjust the mobile phase composition, pH, and column type to improve resolution. A reversed-phase C18 column is often effective.

  • Consider Alternative Techniques: If HPLC is not providing adequate separation, consider other chromatographic methods such as Thin-Layer Chromatography (TLC) with an appropriate solvent system or column chromatography with a silica gel or alumina stationary phase.[4]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound using HPLC

This protocol outlines a general method for the separation and quantification of lysergic acid and this compound using HPLC with fluorescence detection.

Materials:

  • Lysergic acid sample

  • Reference standards for lysergic acid and this compound

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Methodology:

  • Standard Preparation: Prepare stock solutions of lysergic acid and this compound reference standards in methanol. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the lysergic acid sample in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A gradient of mobile phase A (e.g., 20 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol mixture with 0.1% formic acid). The specific gradient will need to be optimized for your system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Fluorescence Detector Wavelengths: Excitation at ~310 nm and emission at ~420 nm.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the peaks for lysergic acid and this compound based on the retention times of the reference standards. Calculate the concentration of each isomer in the sample using the calibration curve generated from the standards.

Protocol 2: Purification of Lysergic Acid by Column Chromatography

This protocol provides a general procedure for the separation of lysergic acid from this compound using column chromatography.

Materials:

  • Lysergic acid sample containing this compound

  • Silica gel or alumina for column chromatography

  • Solvents for the mobile phase (e.g., a mixture of a non-polar solvent like chloroform or dichloromethane and a polar solvent like methanol or ethanol)

  • Glass column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the initial mobile phase solvent and carefully pack it into the glass column.

  • Sample Loading: Dissolve the lysergic acid sample in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the two isomers.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique, such as TLC or HPLC, to identify the fractions containing pure lysergic acid.

  • Solvent Evaporation: Combine the pure lysergic acid fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Isomerization of Lysergic Acid Derivative (LSD) under Various Conditions

ConditionDurationPercentage of iso-LSD formedReference
Alkaline pHProlonged exposure10-15%[1][2]
Acidic pHProlonged exposure< 5%[1][2]
37°C4 weeks30% loss of LSD[2]
45°C4 weeksup to 40% loss of LSD[2]

Visualizations

experimental_workflow cluster_start Start: Suspected Contamination cluster_analysis Analytical Phase cluster_action Action Phase cluster_end End Product start Lysergic Acid Sample with Suspected this compound Contamination analysis Quantitative Analysis (HPLC) start->analysis decision This compound > 5%? analysis->decision purification Purification (e.g., Column Chromatography) decision->purification Yes use_as_is Use Sample for Non-Critical Applications or Adjust Concentration decision->use_as_is No end_product Purified Lysergic Acid (<5% this compound) purification->end_product logical_relationship cluster_factors Promoting Factors lysergic_acid Lysergic Acid (Active) isolysergic_acid This compound (Inactive/Less Active) lysergic_acid->isolysergic_acid Isomerization isolysergic_acid->lysergic_acid Re-equilibration (under specific conditions) factors Alkaline pH High Temperature UV Light

References

stability testing of isolysergic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stability of isolysergic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, and its equilibrium with lysergic acid diethylamide (LSD), is primarily influenced by temperature, pH, and light.[1][2][3][4] Trace amounts of metal ions can also catalyze its decomposition.[1][2][4]

Q2: How does pH influence the stability and isomerization of this compound?

A2: Alkaline pH conditions, particularly when combined with heat, promote the epimerization of LSD to iso-LSD.[1][2][3] Under prolonged exposure to heat in alkaline conditions, 10 to 15% of LSD can convert to iso-LSD.[1][2][3] Conversely, acidic conditions favor the stability of LSD, with less than 5% conversion to iso-LSD.[1][2][3] The isomerization equilibrium between LSD and iso-LSD is strongly shifted towards LSD under alkaline hydrolysis conditions.[5]

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of lysergic acid derivatives. In studies on LSD, no significant loss was observed at 25°C for up to 4 weeks.[1][2][3][4] However, at 37°C, a 30% loss was observed, and at 45°C, up to a 40% loss was seen after 4 weeks.[1][2][3][4] Higher temperatures, above 37°C, in conjunction with a pH over 7.0, facilitate the conversion of LSD to iso-LSD, reaching a 9:1 ratio of LSD to iso-LSD after one week at 45°C or two weeks at 37°C.[3]

Q4: How does light exposure affect the stability of this compound?

A4: Lysergic acid derivatives are known to be sensitive to light, particularly UV light.[1][5] The stability of these compounds in transparent containers under light depends on the distance from the light source, the wavelength of the light, the exposure time, and the light intensity.[1][2][3] To minimize degradation, samples should be stored in amber glass or non-transparent polyethylene containers.[1][2][3]

Q5: Can metal ions affect the stability of this compound?

A5: Yes, trace amounts of metal ions can catalyze the decomposition of lysergic acid derivatives.[1][2][4] The addition of a chelating agent like EDTA can help to prevent this decomposition.[1][2][4]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpectedly high levels of iso-LSD in my LSD sample. The sample may have been exposed to high temperatures and/or alkaline pH.Store samples at or below 25°C in a neutral or slightly acidic buffer. Avoid alkaline conditions.
Degradation of my this compound standard. The standard may have been exposed to light, heat, or metal ion contamination.Store standards in the dark, in amber vials, at a low temperature. Use buffers with EDTA to chelate any metal ions.
Inconsistent analytical results for stability studies. The analytical method may not be stability-indicating, or storage conditions are not well-controlled.Develop and validate a stability-indicating HPLC method. Ensure all storage conditions (temperature, humidity, light) are rigorously controlled and monitored.

Data Presentation

Table 1: Summary of LSD Stability Under Various Temperature Conditions (4 weeks, in the dark)

TemperatureConcentration Loss
25°CNo significant loss
37°C30%
45°CUp to 40%

Table 2: Effect of pH on the Epimerization of LSD to Iso-LSD with Prolonged Heat Exposure

ConditionConversion to Iso-LSD
Alkaline pH10% - 15%
Acidic pH< 5%

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9]

Objective: To identify the degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 8 hours.[7]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 8 hours.[7]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to a light source equivalent to 1.2 million lux hours and a UV exposure of 200 watt hours/square meter.

Methodology:

  • Prepare solutions of this compound in the appropriate solvent.

  • Expose the solutions to the stress conditions outlined above.

  • At specified time points, withdraw samples.

  • Neutralize the acid and base-treated samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the decrease in the concentration of this compound and to separate it from its degradation products.

Example HPLC Conditions (based on LSD analysis):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer).

  • Detection: Fluorescence detection is often used for lysergic acid derivatives due to their native fluorescence.[1][2][3][4]

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation Pathway

LSD LSD isoLSD This compound (iso-LSD) LSD->isoLSD Epimerization (Heat, Alkaline pH) degradation Degradation Products LSD->degradation Oxidation, Hydrolysis, Photolysis isoLSD->LSD Epimerization (Acidic pH) isoLSD->degradation Oxidation, Hydrolysis, Photolysis start Start: this compound Sample stress Expose to Stress Conditions (Heat, pH, Light, Oxidation) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if acidic/basic) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Analysis and Degradation Profile hplc->data

References

Technical Support Center: Isolysergic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing the degradation products of isolysergic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily epimerization, photolytic degradation, and oxidation. The extent of degradation and the specific products formed are highly dependent on the storage and experimental conditions, including pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does this compound relate to lysergic acid, and is this relevant to its degradation?

This compound is the C-8 epimer of lysergic acid.[1] These two isomers can interconvert in a process called epimerization. Under basic conditions or upon heating, this compound can convert to the more thermodynamically stable lysergic acid.[2] Therefore, when analyzing a sample of this compound, the presence of lysergic acid is often an indication of epimerization rather than degradative bond cleavage.

Q3: What happens when this compound is exposed to light?

Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. By analogy with lysergic acid diethylamide (LSD), the primary photoproduct is expected to be a "lumi" derivative.[2] This involves the addition of a water or solvent molecule across the 9,10-double bond of the ergoline ring system.[2] It is crucial to handle and store this compound solutions in amber vials or otherwise protected from light to minimize this degradation pathway.

Q4: What are the likely oxidative degradation products of this compound?

Based on studies of the closely related compound LSD, oxidative stress can lead to several degradation products.[3][4] The primary sites of oxidation are the indole ring and the N-methyl group. Expected products include:

  • 2-oxo-3-hydroxy derivatives: These are major metabolites of LSD and are formed by oxidation of the indole ring.[3][5][6]

  • N-demethylated derivatives: The methyl group at the N6 position can be removed.[3]

  • Indole ring-opened products: More extensive oxidation can lead to the cleavage of the indole ring.[3]

Q5: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for separating and quantifying this compound, lysergic acid, and other degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is essential for the definitive identification and structural elucidation of unknown degradation products.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analytes and can be challenging due to the low volatility and thermal lability of these compounds.

Troubleshooting Guides

Problem: An unexpected peak is observed in my chromatogram when analyzing this compound.

Possible Causes and Solutions:

  • Epimerization: The unexpected peak may be lysergic acid.

    • Troubleshooting: Co-inject your sample with a lysergic acid standard to confirm its retention time. To minimize epimerization, maintain neutral or slightly acidic pH and avoid high temperatures during sample preparation and analysis.

  • Photodegradation: If the sample was exposed to light, the peak could be a "lumi" derivative.

    • Troubleshooting: Prepare a fresh sample, rigorously protecting it from light at all stages. Compare the chromatogram of the light-exposed sample with the freshly prepared, protected sample.

  • Oxidation: The peak could be an oxidized degradation product.

    • Troubleshooting: Ensure that all solvents are degassed and consider adding an antioxidant (if compatible with your analytical method) to your sample diluent. Use LC-MS/MS to determine the mass of the unknown peak and compare it to the masses of potential oxidative degradation products.

Problem: The concentration of my this compound standard is decreasing over time.

Possible Causes and Solutions:

  • Improper Storage: this compound is sensitive to light, heat, and pH extremes.

    • Troubleshooting: Store stock solutions in amber glass vials at low temperatures (e.g., -20°C). Prepare working solutions fresh daily and store them protected from light.

  • Solvent Effects: The choice of solvent can influence stability.

    • Troubleshooting: Use aprotic solvents like acetonitrile for stock solutions. For aqueous solutions, use a slightly acidic buffer to minimize epimerization.

Quantitative Data Summary

The following table summarizes the key degradation products and the conditions that favor their formation. The information is largely extrapolated from studies on lysergic acid and its derivatives.

Degradation ProductCommon Name(s)Formation ConditionsAnalytical Notes
Lysergic AcidEpimer of this compoundBasic pH, HeatShorter retention time on reversed-phase HPLC compared to this compound.
Lumi-Isolysergic Acid (hypothetical)PhotoproductUV/Visible Light ExposureExpected to be more polar than this compound.
2-Oxo-3-hydroxy-Isolysergic Acid (hypothetical)Oxidized ProductOxidizing agents (e.g., H₂O₂, peroxidases)Mass shift of +32 Da compared to this compound.
Nor-Isolysergic Acid (hypothetical)N-demethylated ProductOxidative conditionsMass shift of -14 Da compared to this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Place a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) in a clear glass vial.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Store a solid sample of this compound at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 310 nm or Fluorescence (Excitation: 310 nm, Emission: 420 nm)

  • Injection Volume: 10 µL

Visualizations

Caption: Primary degradation pathways of this compound.

experimental_workflow start This compound Sample stress_conditions Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress_conditions hplc HPLC Analysis (UV/Fluorescence Detection) stress_conditions->hplc Separation & Quantification lcms LC-MS/MS Analysis stress_conditions->lcms Separation & Identification quantification Quantification of Known Degradants hplc->quantification identification Identification of Unknown Degradants lcms->identification

Caption: Workflow for identifying this compound degradation products.

signaling_pathway cluster_0 This compound & Degradants cluster_1 Biological Target cluster_2 Cellular Response isolysergic_acid This compound receptor Serotonin Receptors (e.g., 5-HT₂ₐ) isolysergic_acid->receptor Binding (Low Affinity) degradation_products Degradation Products (e.g., 2-Oxo-3-hydroxy-Isolysergic Acid) degradation_products->receptor Binding (Reduced Affinity) response Altered Neuronal Signaling receptor->response

Caption: Logical relationship of this compound and its degradation products to serotonin receptors.

References

Technical Support Center: Stereoselective Lysergic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of stereoselective lysergic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield and stereoselectivity in lysergic acid synthesis?

A1: The most critical factors include the high reactivity of the indole nucleus, which can lead to undesired side reactions, and the precise control of stereochemistry at multiple chiral centers.[1][2] The choice of synthetic strategy, particularly the method for constructing the C and D rings, significantly impacts both yield and stereoselectivity.[2] Modern methods often employ metal-catalyzed cross-coupling reactions, such as the Heck reaction, which require careful optimization of catalysts, ligands, and reaction conditions to achieve high diastereoselectivity.[3]

Q2: Why is the protection of the indole nitrogen important in some synthetic routes?

A2: The indole nitrogen is nucleophilic and can interfere with various synthetic transformations.[1] Protecting groups are used to "disarm" the high reactivity of the indole, preventing it from participating in undesired side reactions.[1] This is particularly crucial in syntheses that employ harsh reagents or conditions that could lead to irreversible isomerization or degradation of the indole ring system.[1]

Q3: What are the common challenges associated with the formation of the D-ring?

A3: A primary challenge in D-ring formation is controlling the stereochemistry of the newly formed chiral centers.[3] In methods like the aldol condensation, achieving the desired diastereomer requires careful selection of the base and reaction temperature.[4] In Heck-type cyclizations, the choice of palladium catalyst and ligands is crucial for controlling the stereochemical outcome.[3] Another challenge is the potential for the formation of isomeric byproducts, which can complicate purification and reduce the overall yield.[5]

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation (Woodward Synthesis)

Problem: The intramolecular Friedel-Crafts acylation to form the tricyclic ketone precursor gives a low yield.

Potential Cause Recommended Solution
Solvent Interference: Using benzene as a solvent can lead to the formation of a phenyl ketone byproduct instead of the desired cyclized product.[6]Use carbon disulfide or ethylene dichloride as the solvent for the reaction.[6]
Ineffective Cyclization Conditions: Strong acids like sulfuric acid or hydrogen fluoride may not be effective for this specific cyclization.[6]Employ aluminum chloride in a suitable solvent (carbon disulfide or ethylene dichloride) to promote the reaction.[6]
Starting Material Quality: Impurities in the N-benzoyl-3-(beta-carboxyethyl)-dihydroindole can inhibit the reaction.Ensure the starting material is pure and dry before use. Recrystallization may be necessary.
Poor Diastereoselectivity in the Intramolecular Heck Reaction

Problem: The intramolecular Heck reaction to form the tetracyclic core results in a poor ratio of the desired diastereomer.

Potential Cause Recommended Solution
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and ligand directly influences the stereochemical outcome of the beta-hydride elimination step.[3]Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., PPh3, dppf) to optimize the reaction. Fu's palladium catalyst has been shown to be effective in some cases.[3]
Incorrect Base: The base used can affect the catalyst activity and the equilibrium between different intermediates.Experiment with different organic and inorganic bases (e.g., triethylamine, potassium carbonate) to find the optimal conditions.
Isomerization of the Double Bond: The position of the double bond in the precursor is critical for the desired cyclization.Ensure the preceding isomerization step has gone to completion. If necessary, the undesired isomer can sometimes be recycled by resubjecting it to the isomerization conditions.[3]
Inefficient Aldol Condensation for D-Ring Formation

Problem: The intramolecular aldol condensation to form the D-ring results in a low yield of the desired tetracyclic enone.

Potential Cause Recommended Solution
Incorrect Base or Temperature: The choice of base and temperature is critical for promoting the desired intramolecular reaction over intermolecular side reactions or decomposition.[7]Use a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) or sodium methoxide at low temperatures (-10 °C) to favor the kinetic enolate formation and subsequent cyclization.[5][8]
Formation of Polymeric Byproducts: High concentrations or temperatures can favor intermolecular aldol reactions, leading to polymers.Run the reaction at high dilution to favor the intramolecular pathway. Add the substrate slowly to the base solution.
Reversibility of the Aldol Addition: The initial aldol addition can be reversible.Once the aldol addition has occurred, ensure conditions are suitable for dehydration to the more stable enone, which drives the reaction to completion. This may involve heating the reaction mixture after the initial addition.[9]

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic strategies for lysergic acid.

Synthetic Strategy Key Reactions Number of Steps Overall Yield (%) Reference
Woodward (1956)Friedel-Crafts Acylation, Aldol Condensation~150.8[2]
HendricksonCoupling Reaction, Cyclization810.6[2]
Smith (2023)Reductive Dearomatization, Intramolecular Heck Reaction6Not explicitly stated, but individual steps have good yields.[[“]]
Fukuyama (2011)Evans Aldol Reaction, Ring-Closing Metathesis, Intramolecular Heck ReactionNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Intramolecular Heck Reaction (Adapted from Smith, 2023)

This protocol is a generalized procedure based on the work of Smith and colleagues.[3]

  • Materials:

    • Diene precursor

    • Palladium catalyst (e.g., Fu's palladium catalyst)

    • Base (e.g., dicyclohexylmethylamine)

    • Anhydrous solvent (e.g., toluene or DMF)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a dried flask under an inert atmosphere, add the diene precursor and the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Add the base to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aldol Condensation for D-Ring Formation (Adapted from Woodward, 1956)

This protocol is a generalized procedure based on the Woodward synthesis.[8]

  • Materials:

    • Diketone precursor

    • Base (e.g., sodium methoxide)

    • Anhydrous methanol

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the diketone precursor in anhydrous methanol in a flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -10 °C).

    • Slowly add a solution of sodium methoxide in methanol to the cooled solution.

    • Stir the reaction mixture at the low temperature for a short period (e.g., 10 minutes).

    • Quench the reaction by adding a proton source (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., chloroform).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting enone by crystallization or chromatography.

Visualizations

experimental_workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final_product Final Product SM Indole & Pyridine Derivatives Coupling Coupling Reaction SM->Coupling Ring_Formation C/D Ring Formation (e.g., Heck, Aldol) Coupling->Ring_Formation Stereocontrol Stereoselective Transformation Ring_Formation->Stereocontrol Deprotection Deprotection Stereocontrol->Deprotection Purification Chromatography / Crystallization Deprotection->Purification Analysis NMR / MS / HPLC Purification->Analysis LA Lysergic Acid Analysis->LA

Caption: Generalized workflow for stereoselective lysergic acid synthesis.

troubleshooting_heck Start Low Diastereoselectivity in Heck Reaction CheckCatalyst Is the Pd catalyst and ligand optimal? Start->CheckCatalyst ScreenCatalysts Screen different catalysts and ligands (e.g., Fu's catalyst). CheckCatalyst->ScreenCatalysts No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes ScreenCatalysts->CheckBase ScreenBases Test alternative organic or inorganic bases. CheckBase->ScreenBases No CheckIsomerization Is the starting alkene pure? CheckBase->CheckIsomerization Yes ScreenBases->CheckIsomerization RecycleIsomer Re-run isomerization or purify the starting material. CheckIsomerization->RecycleIsomer No Success Improved Diastereoselectivity CheckIsomerization->Success Yes RecycleIsomer->Success

Caption: Troubleshooting decision tree for the intramolecular Heck reaction.

woodward_synthesis Start N-benzoyl-3-(beta-carboxyethyl) -dihydroindole FriedelCrafts Intramolecular Friedel-Crafts Acylation Start->FriedelCrafts TricyclicKetone Tricyclic Ketone FriedelCrafts->TricyclicKetone Aldol Intramolecular Aldol Condensation TricyclicKetone->Aldol TetracyclicEnone Tetracyclic Enone Aldol->TetracyclicEnone FurtherSteps Further Transformations (Reduction, Hydrolysis, Dehydrogenation) TetracyclicEnone->FurtherSteps LysergicAcid Lysergic Acid FurtherSteps->LysergicAcid

Caption: Key transformations in the Woodward synthesis of lysergic acid.

References

Technical Support Center: Purification of Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isolysergic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties in purifying this compound stem from its inherent chemical properties and its relationship with its isomers. Key challenges include:

  • Epimerization: this compound is the C-8 epimer of lysergic acid, and they can readily interconvert, especially in solution. This equilibrium makes it difficult to isolate pure this compound.

  • Chemical Instability: this compound and related compounds are sensitive to light, temperature, and pH, which can lead to degradation and the formation of various impurities.[1][2]

  • Similar Physicochemical Properties of Isomers: Due to their structural similarity, this compound and lysergic acid have very close solubility profiles and chromatographic behaviors, making their separation challenging.

  • Presence of Other Impurities: Synthesis of lysergic acid derivatives can result in various byproducts, further complicating the purification process.

Q2: Why is my final product a mixture of this compound and lysergic acid?

A2: The presence of lysergic acid in your purified this compound is a common issue due to epimerization. Under alkaline conditions or upon exposure to heat, this compound can convert to lysergic acid and vice versa, seeking an equilibrium.[3] For instance, prolonged exposure to heat in alkaline pH conditions can cause 10 to 15% of lysergic acid to epimerize to iso-lysergic acid.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation and isomerization, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are crucial. Studies on related compounds show significant degradation at elevated temperatures. For example, LSD concentration can decrease by 30% at 37°C and up to 40% at 45°C after four weeks.[1][2]

  • Light: Protect from light by using amber vials or storing in the dark.[1][2]

  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • pH: Store in a neutral or slightly acidic environment, as basic conditions promote epimerization.[1]

Troubleshooting Guides

Chromatographic Purification Issues

Problem: Poor separation between this compound and lysergic acid peaks in HPLC.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For normal-phase HPLC, silica-based columns are often effective. For reverse-phase, C18 columns can be used, but may require significant method development.
Suboptimal Mobile Phase Experiment with different solvent systems. For normal-phase, mixtures of chloroform and methanol, or diethyl ether, cyclohexane, acetone, and diethylamine have been used.[4][5] For reverse-phase, acetonitrile or methanol with a buffer (e.g., ammonium acetate) at a controlled pH is a common starting point.
Incorrect Flow Rate or Gradient Optimize the flow rate to improve resolution. A slower flow rate can sometimes enhance separation. If using a gradient, adjust the gradient slope to better separate the closely eluting peaks.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the sample concentration.[6]

Problem: Tailing peaks in my chromatogram.

Possible Cause Troubleshooting Steps
Active Sites on the Column Silanol groups on silica-based columns can interact with the amine groups of the analytes, causing tailing. Add a small amount of a competitive base, like triethylamine or diethylamine, to the mobile phase to block these active sites.
Column Contamination Impurities from previous injections may have accumulated on the column. Flush the column with a strong solvent.[7] Consider using a guard column to protect the analytical column.[8]
Void in the Column A void at the head of the column can cause peak distortion. This can result from improper packing or physical shock. The column may need to be repacked or replaced.[9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]
Crystallization Issues

Problem: Difficulty in inducing crystallization of pure this compound.

Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities, particularly the lysergic acid epimer, can inhibit crystallization. It is crucial to start with a highly purified solution from chromatography.
Incorrect Solvent System The choice of solvent is critical. Experiment with a range of solvents with varying polarities. Sometimes a mixture of solvents (a good solvent and a poor solvent) is required for successful crystallization.
Supersaturation Not Reached The solution may not be concentrated enough. Slowly evaporate the solvent to increase the concentration. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Quantitative Data Summary

Parameter Condition Observation Reference
Epimerization Prolonged exposure to heat in alkaline pH10-15% conversion of LSD to iso-LSD[1]
Epimerization Prolonged exposure to heat in acidic pH<5% conversion of LSD to iso-LSD[1]
Thermal Stability 25°C for 4 weeks (in the dark)No significant loss in LSD concentration[1][2]
Thermal Stability 37°C for 4 weeks (in the dark)30% loss in LSD concentration[1][2]
Thermal Stability 45°C for 4 weeks (in the dark)Up to 40% loss in LSD concentration[1][2]
Crystallization Purity Crystalline lysergic acid obtained after isomerization of paspalic acidMay still contain <10% this compound[10][11]

Experimental Protocols

Protocol 1: Preparative Thin-Layer Chromatography (TLC) for Separation of this compound

This protocol is adapted from methods used for the separation of lysergic acid derivatives.[5][12]

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • TLC Plate Preparation: Use silica gel 60 F254 preparative TLC plates.

  • Spotting: Apply the sample as a narrow band across the origin of the TLC plate.

  • Development: Develop the plate in a sealed chromatography tank containing a suitable mobile phase. A common system is a mixture of chloroform and methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: Visualize the separated bands under UV light (254 nm and/or 365 nm). This compound and lysergic acid will appear as distinct fluorescent bands.

  • Extraction: Carefully scrape the silica gel corresponding to the this compound band from the plate.

  • Elution: Elute the this compound from the silica gel using a polar solvent such as methanol or a mixture of chloroform and methanol.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude this compound (with Lysergic Acid and other impurities) Chromatography Chromatography (TLC or HPLC) Crude->Chromatography Crystallization Crystallization Chromatography->Crystallization Further Purification Purity_Check Purity Check (e.g., HPLC, NMR) Chromatography->Purity_Check Crystallization->Purity_Check Purity_Check->Chromatography Repurify Pure_Isolysergic_Acid Pure this compound Purity_Check->Pure_Isolysergic_Acid Meets Purity Criteria

Caption: General workflow for the purification of this compound.

troubleshooting_logic Start Impure this compound Problem Identify Primary Issue Start->Problem Poor_Sep Poor Chromatographic Separation Problem->Poor_Sep HPLC/TLC Cryst_Fail Crystallization Failure Problem->Cryst_Fail Crystallization Degradation Product Degradation Problem->Degradation Stability Sol_Opt Optimize Mobile Phase/ Stationary Phase Poor_Sep->Sol_Opt Imp_Removal Improve Pre-purification Cryst_Fail->Imp_Removal Storage_Control Control T°, Light, pH Degradation->Storage_Control Sol_Opt->Start Re-run Imp_Removal->Start Re-purify Storage_Control->Start Re-synthesize/ Re-purify

Caption: Troubleshooting logic for this compound purification.

References

mitigating matrix effects in isolysergic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of isolysergic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, particularly with LC-MS/MS, matrix components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization process. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte response between different sample lots.

  • A significant difference in the slope of the calibration curve prepared in solvent versus in the sample matrix.

  • Ion suppression or enhancement, which is observable as a decrease or increase in the analyte signal when comparing a standard in solvent to a post-extraction spiked sample.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of a pure standard solution at the same concentration. The formula is:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A4: Yes, using a stable isotope-labeled internal standard, such as LSD-d3 for the analysis of LSD and its isomers, is a highly effective strategy.[1] A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.

    • Evaluate different extraction techniques: If you are using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which offer better selectivity and removal of phospholipids.

    • Refine your current method:

      • For LLE, experiment with different organic solvents and pH adjustments to improve the partitioning of this compound away from interferences.

      • For SPE, test different sorbent chemistries (e.g., C8, C18, mixed-mode) and optimize the wash and elution steps to selectively remove interferences while retaining the analyte.[2]

  • Chromatographic Separation:

    • Modify the gradient: Adjust the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.

    • Change the column: Consider a column with a different stationary phase chemistry that may provide a different selectivity for the analyte and interferences.

  • Dilution:

    • Dilute the sample extract: A simple approach is to dilute the final extract. This reduces the concentration of both the analyte and the interfering matrix components. While this may decrease the analyte signal, it can significantly reduce the matrix effect.

Issue 2: My recovery for this compound is low and inconsistent.

Troubleshooting Steps:

  • Review Extraction Protocol:

    • pH Adjustment: Ensure the pH of the sample is optimized for the extraction of this compound. For LLE and SPE, the pH should be adjusted to ensure the analyte is in a neutral form to be efficiently extracted by non-polar solvents or retained on a reversed-phase sorbent.

    • Solvent Selection (LLE): The choice of extraction solvent is critical. Test a range of solvents with varying polarities to find the one that provides the best recovery for this compound.

    • Elution Solvent (SPE): The strength and composition of the elution solvent in SPE must be sufficient to fully desorb the analyte from the sorbent. Experiment with different solvent mixtures and pH modifiers in the elution solvent.

  • Check for Analyte Stability:

    • This compound and other ergot alkaloids can be sensitive to light, temperature, and pH.[1] Ensure that samples are processed under conditions that prevent degradation.

  • Internal Standard Placement:

    • Add the internal standard at the very beginning of the sample preparation process. This will allow it to compensate for analyte loss during all subsequent extraction and handling steps.

Data on Matrix Effects and Recovery for Ergot Alkaloids

The following table summarizes quantitative data on matrix effects and recovery for ergot alkaloids, including isomers of lysergic acid, from various studies. This data can be used as a benchmark for your own experimental results.

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
Ergot Alkaloid EpimersWheatQuEChERS-based101 - 11368.3 - 119.1[1]
Ergot AlkaloidsCerealsAcetonitrile/Water Extraction78 - 122Not Specified[3]
Lysergic AcidRuminal FluidLLENot Specified~85[4]
Lysergic AcidUrineLLENot Specified~85[4]
LSD and N-demethyl-LSDBlood, Serum, Plasma, UrineSPENot Specified> 95

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., LSD-d3).

    • Add 100 µL of a suitable buffer to adjust the pH to approximately 9.5.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline using a mixed-mode cation exchange sorbent and should be optimized.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of internal standard solution.

    • Add 1 mL of 4% phosphoric acid and vortex.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Issue Inaccurate or Irreproducible this compound Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Issue->AssessME AssessRecovery Assess Analyte Recovery (Pre- vs. Post-Spike) Issue->AssessRecovery OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE, Dilution) AssessME->OptimizeSamplePrep OptimizeChromo Optimize Chromatography (Gradient, Column) AssessME->OptimizeChromo UseSILIS Implement Stable Isotope-Labeled Internal Standard AssessME->UseSILIS AssessRecovery->OptimizeSamplePrep Outcome Accurate and Reproducible Analysis OptimizeSamplePrep->Outcome OptimizeChromo->Outcome UseSILIS->Outcome

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, etc.) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (LLE, SPE, or PPT) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration and Quantification LCMS->Integration MatrixEffectCalc Matrix Effect and Recovery Calculation Integration->MatrixEffectCalc Results Final Concentration Results MatrixEffectCalc->Results

Caption: A general experimental workflow for the bioanalysis of this compound.

References

resolving co-elution of lysergic acid and isolysergic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of lysergic acid and its diastereomer, iso-lysergic acid, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of lysergic acid and iso-lysergic acid so challenging?

A1: Lysergic acid and iso-lysergic acid are stereoisomers, specifically C8 epimers.[1] This means they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at a single chiral center (carbon-8).[1] Due to their nearly identical physical and chemical properties, such as polarity and molecular weight, achieving separation requires highly selective chromatographic conditions.

Q2: What are the primary chromatographic techniques used to separate these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[2][3] Additionally, Supercritical Fluid Chromatography (SFC) is an effective alternative, particularly for chiral separations.[4][5] Thin-Layer Chromatography (TLC) can also be used for separation, often for preparative purposes where a specific band can be scraped for further analysis.[2][6]

Q3: What type of HPLC column (stationary phase) is most effective for this separation?

A3: The choice of stationary phase is critical. Options include:

  • Silica Gel: Normal-phase chromatography on a silica gel column has been shown to be effective for separating the two isomers.[6]

  • Reversed-Phase (e.g., C18, Hypersil): While more common for general analysis, standard reversed-phase columns can be used, but method optimization is crucial.[2]

  • Chiral Stationary Phases (CSPs): For robust and reliable separation of stereoisomers, CSPs are ideal.[7][8] These phases are designed to interact differently with each isomer, leading to differential retention. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for separating chiral compounds.[7][8]

Q4: Can I use Gas Chromatography (GC) to separate lysergic acid and iso-lysergic acid?

A4: While GC can be used for the analysis of related compounds, it may require derivatization to improve the volatility and thermal stability of the lysergic acid isomers.[9] Techniques such as GC coupled with tandem mass spectrometry (GC-MS/MS) have been used to distinguish between similar lysergamides where chromatographic separation is challenging.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when developing a separation method for lysergic acid and iso-lysergic acid.

Problem: Complete Co-elution of Isomers

If you observe a single, symmetrical peak containing both lysergic acid and iso-lysergic acid, your current method lacks the necessary selectivity.

Caption: Troubleshooting workflow for complete co-elution.

Solutions:

  • Change the Stationary Phase: This is the most effective solution. If you are using a standard reversed-phase column (like a C18), it likely does not have the selectivity to resolve the isomers.

    • Recommended Action: Switch to a normal-phase silica gel column or, preferably, a Chiral Stationary Phase (CSP).[6][10]

  • Optimize the Mobile Phase: If changing the column is not immediately possible, you can try to improve separation by adjusting the mobile phase.

    • For Normal-Phase: Alter the ratio of your non-polar and polar solvents. For example, in a chloroform/methanol system, a small change in the methanol percentage can significantly impact selectivity.[2]

    • For Reversed-Phase: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration or changing the pH of the aqueous portion can sometimes induce separation.

    • Additives: For basic compounds like lysergic acid, adding a small amount of a base (e.g., ammonia, diethylamine) to the mobile phase can improve peak shape and may influence selectivity.[2][10] For acidic compounds, an acid like trifluoroacetic acid (TFA) might be used.[10]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations and often provides superior resolution and faster analysis times.[4][5] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[5]

Problem: Poor Resolution (Peak Shouldering)

If you see a shoulder on your main peak, it indicates that the isomers are partially separating but the resolution is insufficient (Rs < 1.5).

Caption: Key parameters to adjust for improving poor resolution.

Solutions:

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.

  • Modify Mobile Phase Strength: Weaken the mobile phase (e.g., decrease the percentage of the stronger solvent). This will increase retention times and can give the column more "time" to separate the isomers.

  • Change Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, improving separation.

  • Use a More Efficient Column: Employ a column with a smaller particle size (e.g., UHPLC columns with <2 µm particles) or a longer column to increase the number of theoretical plates and, consequently, the resolving power.

Quantitative Data & Experimental Protocols

Table 1: Example HPLC Method Parameters
ParameterMethod 1
Technique High-Performance Liquid Chromatography (HPLC)
Column 5 µm Hypersil, 100 mm x 4.6 mm
Mobile Phase Buffer:Cyclohexane (30:70)
Buffer Composition 2 mL concentrated ammonia, 400 mL methanol, 1598 mL chloroform
Flow Rate 1.2 mL/min
Detector UV, 310 nm
Injection Volume 5.0 µL
Relative Retention Time Lysergic Acid: 1.00, Iso-Lysergic Acid: 1.42
Source SWGDRUG Monograph[2]
Detailed Experimental Protocol: HPLC Separation

This protocol is based on the method described in the SWGDRUG monograph for the separation of lysergic acid diethylamide (LSD) and iso-LSD, which is directly applicable to the free acids.[2]

1. Objective: To achieve baseline separation of lysergic acid and iso-lysergic acid using normal-phase HPLC with UV detection.

2. Materials and Equipment:

  • High-Performance Liquid Chromatograph with a UV detector

  • Hypersil column (5 µm, 100 mm x 4.6 mm) or equivalent silica-based column

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • HPLC-grade Cyclohexane

  • Concentrated Ammonia

  • Analytical standards of lysergic acid and iso-lysergic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Mobile Phase Preparation (Buffer:Cyclohexane 30:70):

  • Buffer Preparation: In a suitable container, carefully mix 2 mL of concentrated ammonia with 400 mL of methanol and 1598 mL of chloroform. This creates the polar component of the mobile phase.

  • Final Mobile Phase: Mix the prepared buffer with cyclohexane in a 30:70 (v/v) ratio. For example, to prepare 1000 mL of mobile phase, mix 300 mL of the buffer with 700 mL of cyclohexane.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard and Sample Preparation:

  • Accurately weigh and dissolve the lysergic acid and iso-lysergic acid standards in methanol to a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solutions with methanol to a working concentration suitable for UV detection (e.g., 10 µg/mL).

  • Filter all samples and standards through a 0.45-micron filter before injection to prevent column blockage.

5. Chromatographic Conditions:

  • Column: 5 µm Hypersil, 100 mm x 4.6 mm

  • Mobile Phase: Buffer:Cyclohexane (30:70)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 310 nm

  • Injection Volume: 5.0 µL

  • Run Time: Sufficient to allow for the elution of both peaks (e.g., 10-15 minutes).

6. Procedure:

  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the prepared standards individually to determine their respective retention times.

  • Inject the mixed standard solution to verify separation and calculate resolution.

  • Proceed with the analysis of unknown samples.

7. Expected Results:

  • Based on the reference method for the diethylamide derivatives, iso-lysergic acid is expected to be retained longer on the column than lysergic acid, with a relative retention time of approximately 1.42.[2] The exact retention times may vary depending on the specific system, column batch, and laboratory conditions.

References

Validation & Comparative

A Comparative Analysis of Lysergic Acid and Isolysergic Acid Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of lysergic acid and its stereoisomer, isolysergic acid. While direct quantitative binding data for the parent acids is sparse in publicly available literature, this document synthesizes known information regarding their derivatives, particularly lysergic acid diethylamide (LSD), to infer and compare their expected interactions with key neurotransmitter receptors. This guide also provides detailed experimental protocols for determining such binding affinities and illustrates relevant biological pathways.

Executive Summary

Lysergic acid and this compound are chiral compounds, and their stereochemistry significantly influences their biological activity. While lysergic acid is the precursor to the potent psychedelic compound LSD, this compound derivatives are generally considered to be pharmacologically much less active. This difference in activity is attributed to a lower binding affinity of the iso-form for key serotonin and dopamine receptors. This guide explores the known receptor interactions of LSD as a proxy for lysergic acid's potential and contrasts this with the expected profile of this compound.

Data Presentation: Receptor Binding Affinity

The following table summarizes the known receptor binding affinities of LSD, which serves as an important reference for understanding the potential interactions of its parent compound, lysergic acid. It is widely accepted that this compound and its derivatives exhibit substantially lower affinity for these receptors.

Receptor SubtypeLigandKᵢ (nM)SpeciesAssay Type
Serotonin Receptors
5-HT₁ₐLSD1.1 - 25HumanRadioligand Binding
5-HT₁BLSD4.9 - 15HumanRadioligand Binding
5-HT₁DLSD4.9 - 17HumanRadioligand Binding
5-HT₂ₐLSD1.6 - 3.1HumanRadioligand Binding
5-HT₂BLSD0.4 - 4.9HumanRadioligand Binding
5-HT₂CLSD0.7 - 23HumanRadioligand Binding
5-HT₅ₐLSD9.3HumanRadioligand Binding
5-HT₆LSD1.4 - 6.3HumanRadioligand Binding
5-HT₇LSD0.6 - 8.2HumanRadioligand Binding
Dopamine Receptors
D₁LSD18 - 48HumanRadioligand Binding
D₂LSD2.4 - 49HumanRadioligand Binding
D₃LSD15 - 98HumanRadioligand Binding
D₄LSD16 - 24HumanRadioligand Binding
D₅LSD73HumanRadioligand Binding
Adrenergic Receptors
α₁ₐLSD2.6 - 19HumanRadioligand Binding
α₁BLSD11HumanRadioligand Binding
α₂ₐLSD13 - 110HumanRadioligand Binding
α₂BLSD6.8 - 41HumanRadioligand Binding

Note: Data for LSD is compiled from various sources and represents a range of reported values. The affinity of lysergic acid itself may differ. This compound is expected to have significantly higher Kᵢ values (lower affinity) for these receptors.

Experimental Protocols

To empirically determine and compare the binding affinities of lysergic acid and this compound, a radioligand binding assay is the standard method.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of lysergic acid and this compound for a specific receptor (e.g., human 5-HT₂ₐ receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human 5-HT₂ₐ receptor gene).

  • A suitable radioligand with high affinity and selectivity for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., a high concentration of an unlabeled antagonist like spiperone).

  • Test compounds: lysergic acid and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a series of tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (lysergic acid or this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine total binding (radioligand alone), non-specific binding (in the presence of a high concentration of unlabeled ligand), and specific binding (total binding - non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Data Processing (IC50 Determination) Scintillation_Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Processing->Ki_Calculation

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Lysergic Acid (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binding & Activation G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

Concluding Remarks

The available evidence strongly suggests that lysergic acid and this compound have markedly different pharmacological profiles, primarily due to stereochemical differences that impact receptor binding. While lysergic acid derivatives like LSD are potent agonists at a wide range of serotonin and dopamine receptors, this compound and its derivatives are significantly less active.[1] The provided experimental protocols offer a clear path for future research to quantify these differences directly. A comprehensive understanding of the structure-activity relationships of these and other ergot alkaloids is crucial for the development of novel therapeutics targeting the serotonergic and dopaminergic systems.

References

Validating Analytical Methods for Isolysergic Acid: A Comparative Guide to Ensuring Accuracy with Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical research and forensic analysis, the precise and accurate quantification of isomeric compounds is paramount. Isolysergic acid, a stereoisomer of lysergic acid, and its derivatives, such as this compound diethylamide (iso-LSD), often appear as impurities or degradation products in preparations of their more widely known counterparts. Ensuring the analytical methods can reliably distinguish and quantify these isomers is critical for quality control, stability studies, and forensic investigations. This guide provides a comparative overview of validated analytical methods for this compound, emphasizing the indispensable role of Certified Reference Materials (CRMs) in achieving methodological rigor.

Certified Reference Materials are the cornerstone of analytical method validation, providing a benchmark of known purity and concentration. The use of an iso-LSD CRM, for instance, allows for the unequivocal establishment of method performance characteristics such as accuracy, precision, linearity, and sensitivity. Several suppliers offer CRMs for iso-LSD, often as a solution in a specified concentration, manufactured and tested to meet the stringent requirements of ISO 17034 and ISO/IEC 17025.

Comparative Analysis of Analytical Methods

The most prevalent and robust methods for the quantification of this compound and its derivatives are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations typically encountered in various sample matrices.

Below is a summary of performance data from published and validated LC-MS/MS methods for the analysis of iso-LSD.

Performance ParameterMethod 1: LC-MS/MS[1][2][3]Method 2: UPLC-MS/MS[4]Method 3: LC-MS/MS[5]
Analyte iso-LSDiso-LSDiso-LSD
Matrix PlasmaBlood & UrineBlood
Linearity Range Not explicitly stated, but LOQ established10-2000 pg/mL (Blood), 20-2000 pg/mL (Urine)0.01-50 µg/kg (equivalent to 0.01-50 ng/mL)
Correlation Coefficient (r²) Not explicitly stated> 0.99Not explicitly stated, but described as linear
Limit of Quantification (LOQ) 0.05 ng/mL20 pg/mL (0.02 ng/mL)0.01 µg/kg (0.01 ng/mL)
Limit of Detection (LOD) 0.01 ng/mL5 pg/mL (Blood), 10 pg/mL (Urine)Not explicitly stated
Intra-day Precision (%CV) 5.75%Not explicitly statedNot explicitly stated
Inter-day Precision (%CV) 7.21%Not explicitly statedNot explicitly stated
Intra-day Accuracy 98.7%Not explicitly statedNot explicitly stated
Inter-day Accuracy 99.4%Not explicitly statedNot explicitly stated

While High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a well-established technique for the analysis of LSD, specific and comprehensive validation data for the quantification of iso-LSD using this method is less readily available in the literature.[6] Although HPLC-FLD offers good sensitivity for fluorescent compounds like the lysergamides, its selectivity can be lower than that of LC-MS/MS, potentially leading to interferences from matrix components. Any laboratory opting for HPLC-FLD for the analysis of this compound would need to perform a thorough validation using a certified reference material to establish its performance characteristics.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for an LC-MS/MS method for the quantification of iso-LSD, based on published methodologies.[1][2][3]

1. Sample Preparation (Plasma)

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard solution (e.g., LSD-d3).

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex for 10 seconds, and centrifuge at 14,000 rpm for 5 minutes.

  • Dilution: Transfer the supernatant and dilute with an appropriate buffer for injection.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for iso-LSD and one for the internal standard. For iso-LSD, typical transitions would be based on its molecular weight and fragmentation pattern.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating an analytical method for this compound, the following diagrams have been generated using Graphviz.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., LC-MS/MS) define_scope->select_method procure_crm Procure this compound CRM select_method->procure_crm prep_standards Prepare Calibration Standards & QC Samples procure_crm->prep_standards sample_analysis Analyze Samples prep_standards->sample_analysis data_acquisition Acquire Data sample_analysis->data_acquisition assess_linearity Assess Linearity data_acquisition->assess_linearity assess_accuracy Assess Accuracy & Precision data_acquisition->assess_accuracy determine_lod_loq Determine LOD & LOQ data_acquisition->determine_lod_loq assess_specificity Assess Specificity data_acquisition->assess_specificity validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report determine_lod_loq->validation_report assess_specificity->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Analytical Method Validation Workflow

validation_logic cluster_method_performance Method Performance Characteristics cluster_foundation Foundational Elements accuracy Accuracy (Closeness to true value) range Range (Interval of acceptable precision, accuracy, linearity) accuracy->range precision Precision (Repeatability) precision->range specificity Specificity (Ability to assess analyte unequivocally) lod Limit of Detection (LOD) (Lowest detectable amount) loq Limit of Quantification (LOQ) (Lowest quantifiable amount) lod->loq loq->range linearity Linearity (Proportionality of response to concentration) linearity->range crm Certified Reference Material (CRM) (The 'True Value') crm->accuracy crm->linearity protocol Defined Analytical Protocol (The 'Method') protocol->precision protocol->specificity

References

Isolysergic Acid's Elusive Signature: A Comparative Guide to its Cross-Reactivity in LSD Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate analyte detection. This guide provides a comparative analysis of the cross-reactivity of isolysergic acid, a common isomer and metabolite of lysergic acid diethylamide (LSD), in commercially available LSD immunoassays. The data presented here is crucial for interpreting screening results and selecting the appropriate assay for specific research needs.

The detection of LSD is a significant challenge in toxicology and forensic science due to its high potency and rapid metabolism. Immunoassays are widely used as a primary screening tool for their speed and cost-effectiveness. However, the potential for cross-reactivity with structurally related compounds, such as this compound (iso-LSD), can lead to inaccurate results. This guide summarizes the available data on the cross-reactivity of iso-LSD in prominent LSD immunoassay platforms.

Quantitative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of this compound in various LSD immunoassays. It is important to note that detailed cross-reactivity data for all commercial assays is not always publicly available in product literature.

Immunoassay PlatformManufacturerCompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
CEDIA™ LSD AssayThermo Fisher Scientificiso-LSD2,5000.0
Emit® II Plus LSD AssaySiemens Healthineersiso-LSDData not available in reviewed product literature.Not Reported
KIMS™ LSD AssayRoche Diagnosticsiso-LSDData not available in reviewed product literature.Not Reported

Note: The absence of reported cross-reactivity data for the Emit® II Plus and KIMS™ LSD assays for this compound in readily available product documentation is a significant limitation. Researchers should contact the manufacturers directly for the most current and detailed information.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive immunoassay.

Objective: To determine the concentration of a cross-reactant that produces a signal equivalent to the assay's cutoff calibrator for the target analyte (LSD).

Materials:

  • Immunoassay reagents (antibody, enzyme conjugate, substrate)

  • Calibrators (negative, cutoff, and positive controls for the target analyte)

  • Certified reference material of the cross-reactant (this compound)

  • Drug-free urine matrix

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Cross-Reactant Stock Solution: Prepare a high-concentration stock solution of the cross-reactant (e.g., this compound) in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a drug-free urine matrix to create a range of concentrations to be tested.

  • Assay Performance:

    • Run the negative, cutoff, and positive calibrators for the target analyte (LSD) to establish the assay's baseline response.

    • Assay the prepared dilutions of the cross-reactant in the same manner as the calibrators and unknown samples.

  • Data Analysis:

    • Determine the concentration of the cross-reactant that produces a response equal to or greater than the cutoff calibrator. This is the lowest concentration of the cross-reactant that would be considered "positive" by the assay.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating immunoassay cross-reactivity.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare High-Concentration Stock of Cross-Reactant dilutions Perform Serial Dilutions in Drug-Free Matrix stock->dilutions run_samples Assay Cross-Reactant Dilutions dilutions->run_samples run_calibrators Run Target Analyte Calibrators (Negative, Cutoff, Positive) determine_positive Determine Lowest Concentration of Cross-Reactant Yielding a Positive Result run_calibrators->determine_positive run_samples->determine_positive calculate_cr Calculate Percent Cross-Reactivity determine_positive->calculate_cr

Immunoassay Cross-Reactivity Evaluation Workflow

Signaling Pathways in Homogeneous Enzyme Immunoassays

Homogeneous enzyme immunoassays, such as CEDIA and Emit, rely on the principle of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The subsequent enzyme activity is directly proportional to the concentration of the drug in the sample.

immunoassay_pathway cluster_negative Negative Sample (No Drug Present) cluster_positive Positive Sample (Drug Present) Ab_neg Antibody EnzConj_neg Drug-Enzyme Conjugate Ab_neg->EnzConj_neg Binding & Inhibition Substrate_neg Substrate Product_neg No Product (Low Signal) Substrate_neg->Product_neg No Conversion Drug_pos Drug in Sample Ab_pos Antibody Drug_pos->Ab_pos Binding EnzConj_pos Drug-Enzyme Conjugate Substrate_pos Substrate EnzConj_pos->Substrate_pos Active Enzyme Product_pos Product (High Signal) Substrate_pos->Product_pos Conversion

Competitive Homogeneous Immunoassay Principle

Spectroscopic Strategies for the Differentiation of Lysergic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of lysergic acid isomers are critical in forensic science, pharmaceutical research, and drug development due to the significant differences in their physiological activity. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for distinguishing between lysergic acid diethylamide (LSD) and its common isomer, iso-lysergic acid diethylamide (iso-LSD).

Data Presentation: Quantitative Spectroscopic Comparison

The following tables summarize the key quantitative data from various spectroscopic methods that enable the differentiation of LSD and iso-LSD.

Table 1: ¹H NMR Spectroscopy Data
IsomerKey ProtonChemical Shift (δ) in ppmMultiplicity
d-Lysergic Acid Diethylamide (LSD)C-9 Proton6.35Singlet
d-iso-Lysergic Acid Diethylamide (iso-LSD)C-9 Proton6.27Singlet

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data
IsomerTechniqueKey FeatureObservation
d-Lysergic Acid Diethylamide (LSD)LC-MS/MSIon Ratio of TransitionsDifferentiable from iso-LSD by comparing the ion ratios of transitions at m/z 324.2 > 223.2 and m/z 324.2 > 208.2.
d-iso-Lysergic Acid Diethylamide (iso-LSD)LC-MS/MSIon Ratio of TransitionsExhibits different ion ratios for the transitions at m/z 324.2 > 223.2 and m/z 324.2 > 208.2 compared to LSD.

Note: The principal dissociations for LSD and its derivatives primarily involve the amide and piperidine-ring moieties, leading to losses of fragments such as diethylamine and N,N-diethylpropenamide from the protonated molecule[1].

Table 3: Infrared (IR) Spectroscopy Data
IsomerKey Vibrational ModesApproximate Wavenumber (cm⁻¹)
d-Lysergic Acid Diethylamide (LSD)C=O (amide), C-N, aromatic C-HSpecific peak positions and intensities in the fingerprint region (below 1500 cm⁻¹) are characteristic.
d-iso-Lysergic Acid Diethylamide (iso-LSD)C=O (amide), C-N, aromatic C-HSubtle but reproducible differences in the fingerprint region compared to LSD.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
IsomerSolventAbsorption Maxima (λmax) in nm
d-Lysergic Acid Diethylamide (LSD)Methanol~310
d-Lysergic Acid Diethylamide (LSD)0.1 N H₂SO₄~310
d-iso-Lysergic Acid Diethylamide (iso-LSD)Data not readily available for direct comparison under identical conditions.-

Note: The UV spectra of lysergic acid amides are generally very similar, making differentiation by this method alone challenging[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy

Objective: To differentiate between LSD and iso-LSD based on the chemical shift of the C-9 proton.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 1-5 mg of the lysergic acid isomer sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (or more for dilute samples)

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Analysis:

  • Integrate the peaks to determine the relative proton ratios.

  • Identify the singlet resonance corresponding to the C-9 proton and compare its chemical shift to the reference values in Table 1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify lysergic acid isomers based on their retention times and mass fragmentation patterns.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

Sample Preparation (with Derivatization):

  • For improved volatility and chromatographic performance, derivatization is often employed. A common method is silylation.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 20-30 minutes) to form the trimethylsilyl (TMS) derivatives.

GC-MS Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250-280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • For tandem MS (MS/MS), specific precursor-to-product ion transitions can be monitored for enhanced selectivity and sensitivity (as noted in Table 2).

Data Analysis:

  • Compare the retention times of the peaks in the sample chromatogram to those of known standards.

  • Analyze the mass spectrum of each peak and compare the fragmentation pattern to reference spectra of LSD and iso-LSD. For tandem MS, compare the ion ratios of the selected transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a vibrational fingerprint of the lysergic acid isomer for identification.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder to remove any moisture.

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

  • Compare the sample spectrum, particularly the fingerprint region (400-1500 cm⁻¹), with reference spectra of pure lysergic acid isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the lysergic acid isomer.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol, 0.1 N H₂SO₄).

  • Perform serial dilutions to obtain a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

  • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

Data Analysis:

  • Determine the wavelength(s) of maximum absorbance (λmax).

  • Compare the λmax values with those of known standards (see Table 4). Due to the similarity of the chromophore in the isomers, this method is less specific than NMR, MS, or IR for differentiation.

Mandatory Visualization

Spectroscopic_Differentiation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Lysergic Acid Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Pellet KBr Pellet Preparation (for FT-IR) Sample->Pellet NMR ¹H NMR Spectroscopy Dissolution->NMR MS GC-MS / LC-MS/MS Dissolution->MS UV UV-Vis Spectroscopy Dissolution->UV Derivatization->MS IR FT-IR Spectroscopy Pellet->IR NMR_Data Chemical Shifts (δ) & Coupling Constants (J) NMR->NMR_Data MS_Data Retention Times (RT) & Fragmentation Patterns MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) (Fingerprint Region) IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data Identification Isomer Identification NMR_Data->Identification MS_Data->Identification IR_Data->Identification UV_Data->Identification

Caption: Experimental workflow for the spectroscopic differentiation of lysergic acid isomers.

References

A Comparative Analysis of the Metabolic Fates of Lysergic Acid and Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of two closely related ergoline alkaloids: lysergic acid and its stereoisomer, isolysergic acid. While both are precursors to the potent psychedelic lysergic acid diethylamide (LSD), emerging research indicates significant differences in their biotransformation, with implications for pharmacology and toxicology. This document synthesizes the current understanding of their metabolic pathways, supported by available experimental data, detailed methodologies, and visual representations of the key processes.

Introduction to Lysergic and this compound

Lysergic acid and this compound are chiral compounds, differing in the configuration at carbon 8 of the ergoline ring. This stereochemical distinction plays a crucial role in their biological activity and, as recent evidence suggests, their metabolic fate. While the metabolism of lysergic acid, primarily through studies of LSD, has been a subject of research for decades, the metabolic pathway of this compound has remained largely unexplored until recently.

Comparative Metabolic Pathways

The primary site of metabolism for both lysergic acid and this compound derivatives is the liver, with cytochrome P450 (CYP) enzymes playing a central role. However, the rate and products of metabolism appear to differ significantly between the two isomers.

Metabolism of Lysergic Acid

The metabolism of lysergic acid has been extensively studied in the context of LSD biotransformation. The major metabolic routes for the lysergic acid moiety involve oxidation and N-dealkylation.

Key Metabolic Reactions:

  • Hydroxylation: The most prominent metabolic pathway is the hydroxylation of the aromatic ring, leading to the formation of 2-oxo-3-hydroxy-LSD (O-H-LSD), which is considered the main inactive metabolite of LSD in humans.[1]

  • N-demethylation: Removal of the methyl group at the N6 position results in the formation of nor-lysergic acid diethylamide (nor-LSD).

  • N-deethylation: Cleavage of one of the ethyl groups from the diethylamide side chain produces lysergic acid ethylamide (LAE).

Enzymes Involved:

Several cytochrome P450 isoenzymes have been implicated in the metabolism of LSD, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Metabolism of this compound

Recent in vitro studies using human liver microsomes have shed light on the metabolic pathway of this compound, revealing a stark contrast to its stereoisomer. The key finding is that This compound is metabolized at a significantly slower rate than lysergic acid .

Key Metabolic Reactions:

  • Hydroxylation: Similar to lysergic acid, this compound appears to undergo hydroxylation, with evidence suggesting the formation of 2-oxo-3-hydroxy-iso-LSD . However, the extent of this conversion is considerably lower than that observed for lysergic acid.

The slower metabolism of this compound suggests that it may have a longer residence time in the body, which could have implications for its pharmacological and toxicological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism of lysergic acid (from LSD studies) and the recent findings on this compound metabolism. It is important to note that data for this compound is currently limited.

Table 1: Major Metabolites of Lysergic Acid (from LSD) and this compound

Parent CompoundMajor Metabolites Identified
Lysergic Acid (via LSD)2-oxo-3-hydroxy-LSD (O-H-LSD), nor-LSD, Lysergic Acid Ethylamide (LAE)
This compound (via iso-LSD)2-oxo-3-hydroxy-iso-LSD (tentatively identified)

Table 2: Comparative Metabolic Rate in Human Liver Microsomes

CompoundMetabolic RateObservation
Lysergic Acid (as LSD)RapidSignificant decrease in parent compound concentration over time.
This compound (as iso-LSD)SlowOnly a slight decrease in parent compound concentration over time.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processes and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).

Metabolic_Pathway_Lysergic_Acid Lysergic_Acid Lysergic Acid (as LSD) CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Lysergic_Acid->CYP450 Metabolites Metabolites CYP450->Metabolites OH_LSD 2-oxo-3-hydroxy-LSD (O-H-LSD) Metabolites->OH_LSD Hydroxylation nor_LSD nor-LSD Metabolites->nor_LSD N-demethylation LAE Lysergic Acid Ethylamide (LAE) Metabolites->LAE N-deethylation

Caption: Metabolic pathway of lysergic acid moiety from LSD.

Metabolic_Pathway_Isolysergic_Acid Isolysergic_Acid This compound (as iso-LSD) CYP450 CYP450 Enzymes Isolysergic_Acid->CYP450 Metabolites Metabolites (Slow Conversion) CYP450->Metabolites OH_iso_LSD 2-oxo-3-hydroxy-iso-LSD (Tentative) Metabolites->OH_iso_LSD Hydroxylation Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Incubation Incubate Lysergamide with Human Liver Microsomes (and NADPH) Extraction Solid-Phase or Liquid-Liquid Extraction Incubation->Extraction LC_MS LC-QTOF-MS Analysis Extraction->LC_MS Data_Analysis Metabolite Identification and Quantification LC_MS->Data_Analysis

References

A Head-to-Head Comparison of Analytical Techniques for Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of isomers—molecules with identical chemical formulas but different arrangements of atoms—is a critical challenge in analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. The subtle structural differences between isomers can lead to significant variations in their physical, chemical, and biological properties. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[1][2] This guide provides an objective, data-driven comparison of the most commonly employed analytical techniques for isomer separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Overview of Isomer Types and Separation Challenges

Isomers can be broadly categorized into two main groups: constitutional (or structural) isomers and stereoisomers.

  • Constitutional Isomers: These isomers have different connectivity between atoms. This category includes:

    • Positional Isomers: Differ in the position of a functional group on a parent structure (e.g., o-, m-, and p-xylene).

    • Functional Group Isomers: Have different functional groups (e.g., propanal and propanone).

    • Skeletal Isomers: The main carbon chain is arranged differently.

  • Stereoisomers: These isomers have the same atomic connectivity but differ in the spatial arrangement of atoms. This category includes:

    • Enantiomers: Non-superimposable mirror images of each other. They possess identical physicochemical properties in an achiral environment, making their separation particularly challenging.[3]

    • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by achiral chromatographic methods.

    • Geometric (Cis-Trans) Isomers: Differ in the arrangement of substituents around a double bond or a ring structure.

The primary challenge in isomer separation lies in exploiting the subtle differences in their physicochemical properties to achieve resolution. For enantiomers, this necessitates the use of a chiral environment, which can be a chiral stationary phase (CSP), a chiral additive in the mobile phase, or a chiral selector in the case of CE.

Head-to-Head Comparison of Analytical Techniques

The choice of an analytical technique for isomer separation depends on several factors, including the type of isomer, the physicochemical properties of the analyte (e.g., volatility, polarity, solubility), the required resolution, analysis time, and the scale of the separation (analytical vs. preparative).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including all types of isomers.[4][5] Its principle relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5]

  • Strengths:

    • Versatility: Can separate a wide variety of isomers, including non-volatile and thermally labile compounds.

    • Wide Range of Stationary Phases: A vast selection of both chiral and achiral stationary phases is commercially available, offering high selectivity for different types of isomers.[6] Polysaccharide-based CSPs are among the most universal for chiral separations.

    • Multiple Separation Modes: Normal-phase, reversed-phase, and polar organic modes can be employed to optimize separations.[7]

    • Robust and Well-Established: A mature technology with a large body of literature and established methods.

  • Weaknesses:

    • Solvent Consumption: Can generate significant amounts of organic solvent waste, leading to higher costs and environmental concerns.[8]

    • Longer Analysis Times: Compared to SFC and GC, HPLC methods can have longer run times and column equilibration times.[8][9]

    • Pressure Limitations: The viscosity of liquid mobile phases limits the flow rate and column length that can be used.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a capillary column.

  • Strengths:

    • High Efficiency and Resolution: Capillary GC columns can provide extremely high theoretical plate counts, leading to excellent separation of complex mixtures of isomers.

    • Fast Analysis: Typically offers faster analysis times than HPLC.

    • Sensitive Detectors: A variety of sensitive detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), are available.

    • Low Cost of Mobile Phase: Uses inert gases like helium or nitrogen as the mobile phase, which are inexpensive.

  • Weaknesses:

    • Limited to Volatile and Thermally Stable Compounds: Not suitable for non-volatile or thermally labile molecules.

    • Derivatization Often Required: Polar compounds may require derivatization to increase their volatility and thermal stability.

    • Limited Chiral Stationary Phases: While chiral GC columns are available, the selection is less extensive than for HPLC.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10] Supercritical fluids have properties intermediate between those of a gas and a liquid, offering unique advantages for chromatography.[10]

  • Strengths:

    • Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid separations, often 3-4 times faster than HPLC.[8][10]

    • Reduced Solvent Consumption: Primarily uses CO2, which is a "green" solvent, significantly reducing the consumption of organic modifiers.[8][10]

    • High Efficiency: Offers higher separation efficiency compared to HPLC.[11]

    • Excellent for Chiral Separations: SFC is often the preferred technique for chiral separations due to its speed and high resolution.[11][12] It has shown higher success rates for diastereomer separations compared to HPLC.[13]

    • MS Compatibility: The mobile phase is highly compatible with mass spectrometry.[14]

  • Weaknesses:

    • Limited Polarity Range: Less suitable for very polar compounds compared to reversed-phase HPLC.

    • Complex Instrumentation: Requires specialized instrumentation to handle the high pressures and control the supercritical fluid conditions.

    • Sample Solubility: Sample solubility in the supercritical fluid can be a limiting factor.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution.

  • Strengths:

    • Extremely High Efficiency: Can achieve very high theoretical plate counts, leading to excellent resolution.

    • Minimal Sample and Reagent Consumption: Requires only nanoliter volumes of sample and small amounts of buffer.[4]

    • Fast Analysis Times: Often provides very rapid separations.[4]

    • Versatility in Chiral Separations: Chiral selectors, such as cyclodextrins, can be easily added to the background electrolyte to achieve enantiomeric separations without the need for a chiral column.[15]

  • Weaknesses:

    • Limited to Charged or Chargeable Analytes: Neutral compounds require the use of techniques like Micellar Electrokinetic Chromatography (MEKC).

    • Lower Sensitivity: The small injection volumes can lead to lower sensitivity compared to chromatographic techniques, although this can be mitigated with various online concentration techniques.

    • Reproducibility Challenges: Migration times can be sensitive to small changes in buffer composition, temperature, and capillary surface condition.

Quantitative Data Comparison

The following tables provide a summary of quantitative data for the separation of specific isomers using different analytical techniques. It is important to note that a direct comparison across all four techniques for the same isomer under optimized conditions is rarely found in a single study. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Enantiomeric Separation of Warfarin
TechniqueStationary Phase / Chiral SelectorMobile Phase / BufferAnalysis Time (min)Resolution (Rs)Reference
HPLC CHIRALPAK® IGMethanol< 10Baseline Separation[3]
SFC ACQUITY UPC² Trefoil™ CEL1CO₂ / Methanol with ammonium formate< 4.5Baseline Separation[14]
CE-MS Poly-L, L-SULV (polymeric surfactant)25 mM NH₄OAc/25mM polymeric surfactant, pH 5.5< 23Baseline Separation[16]
Table 2: Separation of Xylene Positional Isomers (ortho, meta, para)
TechniqueStationary PhaseMobile Phase / Carrier GasAnalysis Time (min)Resolution (Rs)Reference
GC DP5 Capillary ColumnNitrogen~7p- and m-xylene co-elute[17]
GC 5% DNP and 10% DIPNitrogen~7Baseline separation of all isomers[17]
HPLC MIL-53(Fe) packed columnAcetonitrile/Water (100:0)< 15Baseline Separation[2]
Table 3: Enantiomeric Separation of Amino Acids (e.g., Tryptophan, Tyrosine, Phenylalanine)
TechniqueChiral SelectorBufferAnalysis Time (min)Resolution (Rs)Reference
CE 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]) with Cu(II)20 mM HAc-NaAc (pH 4.5) containing 10 mM [EMIM][L-Tar] and 5 mM CuSO₄< 20> 1.5 for all pairs[18][19]
CE (+)-18-crown-6-tetracarbonic acidpH 2.5 phosphate bufferVaries by amino acidBaseline for most[20]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative experimental protocols for isomer separation using each technique.

HPLC Protocol for Enantiomeric Separation of Warfarin
  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® IG (amylose-based CSP).

  • Mobile Phase: 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve racemic warfarin in the mobile phase.

  • Data Analysis: The two enantiomers should be well-resolved with baseline separation.[3]

GC Protocol for Separation of Xylene Isomers
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column packed with 5% Di Nonyl Phthalate (DNP) and 10% Di Iso Nonyl Phthalate (DIP).

  • Carrier Gas: Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Isothermal at a temperature optimized for separation (e.g., 80°C).

  • Sample Preparation: Dilute the mixed xylene sample in a suitable solvent (e.g., hexane).

  • Data Analysis: Calculate the resolution between the m- and p-xylene peaks, which are typically the most challenging to separate.[17]

SFC Protocol for Enantiomeric Separation of Warfarin Metabolites
  • Instrumentation: UPC²-MS/MS system.

  • Column: ACQUITY UPC² Trefoil™ CEL1, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase A: Carbon Dioxide.

  • Mobile Phase B (Co-solvent): Methanol with ammonium formate.

  • Gradient: Linear gradient optimized for the separation of warfarin and its hydroxylated metabolites.

  • Flow Rate: Optimized for the UPC² system.

  • Column Temperature: 10°C.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with SFC.

  • Data Analysis: Monitor the elution of the enantiomers of the parent drug and its metabolites. The analysis time for resolving six forms of hydroxywarfarin can be under 4.5 minutes.[14]

CE Protocol for Enantioseparation of Amino Acids
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 61 cm total length, 52 cm effective length, 50 µm i.d.).

  • Background Electrolyte (BGE): 20 mM HAc-NaAc buffer (pH 4.5) containing 10 mM 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]) and 5 mM CuSO₄.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 20°C.

  • Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve amino acid standards in water or a dilute base if necessary.

  • Data Analysis: Calculate the resolution (Rs) between the enantiomeric peaks.[18][19]

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of method selection and the general experimental workflows for isomer separation.

Isomer_Separation_Workflow cluster_sample Sample Characterization cluster_selection Technique Selection cluster_method_dev Method Development Sample Isomeric Mixture Properties Determine Physicochemical Properties (Volatility, Polarity, Solubility, pKa) Sample->Properties IsomerType Identify Isomer Type (Constitutional vs. Stereoisomer) Properties->IsomerType Volatile Volatile & Thermally Stable? IsomerType->Volatile Charged Charged / Chargeable? Volatile->Charged No Technique Select Primary Technique Volatile->Technique Yes Charged->Technique Yes Charged->Technique No GC GC Technique->GC Volatile HPLC HPLC Technique->HPLC Broad Applicability SFC SFC Technique->SFC Non-polar to Mid-polar CE CE Technique->CE Charged Optimization Optimize Parameters (Column/Selector, Mobile Phase/BGE, Temperature, Flow Rate/Voltage) GC->Optimization HPLC->Optimization SFC->Optimization CE->Optimization Validation Method Validation Optimization->Validation

Caption: Decision workflow for selecting an appropriate analytical technique for isomer separation.

Chromatographic_Workflow cluster_prep Preparation cluster_separation Separation & Detection cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Column Chromatographic Column Injection->Column Detector Detection (UV, MS, FID, etc.) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for chromatographic separation of isomers (HPLC, GC, SFC).

Conclusion

The selection of an analytical technique for isomer separation is a multi-faceted decision that requires careful consideration of the analyte's properties and the specific goals of the analysis.

  • HPLC remains the most versatile and widely applicable technique, capable of separating a vast range of isomers with a large selection of stationary phases.

  • GC offers unparalleled efficiency and speed for volatile and thermally stable isomers.

  • SFC is emerging as a powerful, "green" alternative, particularly for chiral separations, where it often provides faster analysis and higher efficiency than HPLC.[10][11]

  • CE provides extremely high-resolution separations for charged molecules with minimal sample consumption, offering a unique and orthogonal approach to chromatography.

For diastereomers and positional isomers, the choice between HPLC, GC, and SFC will largely depend on the volatility and polarity of the compounds. For the more challenging separation of enantiomers, a chiral environment is essential. While all four techniques can be adapted for chiral separations, SFC and HPLC with chiral stationary phases are currently the most common and robust methods in the pharmaceutical industry. The data and protocols presented in this guide serve as a starting point for method development and a basis for the informed selection of the most appropriate analytical technique for a given isomer separation challenge.

References

Isolysergic Acid: A Validated Negative Control for Serotonergic Psychedelic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of psychedelic research, particularly concerning lysergic acid diethylamide (LSD) and its analogs, the use of precise and validated controls is paramount to ensure the accuracy and reproducibility of experimental findings. Isolysergic acid, a stereoisomer of lysergic acid, and its N,N-diethyl derivative, iso-LSD, have emerged as critical tools in this domain, serving as true negative controls. The subtle change in the stereochemistry at the C-8 position dramatically attenuates the biological activity of these molecules at serotonin receptors, the primary targets of LSD. This guide provides a comprehensive comparison of this compound and its derivatives with their psychoactive counterparts, supported by experimental data, detailed protocols, and pathway diagrams to validate their use as inactive controls in research settings.

Comparative Analysis of Receptor Binding and Functional Activity

The significant difference in biological activity between LSD and iso-LSD stems from their differential affinity for and activation of serotonin receptors, most notably the 5-HT2A receptor, which is the principal target for the psychedelic effects of LSD.[1][2]

Data Summary: LSD vs. Iso-LSD at Serotonin Receptors

CompoundParameterValueReceptor/SystemReference
LSD IC₅₀ (Binding Affinity)~8-10 nMSerotonin Receptors (rat brain membranes)[3]
EC₅₀ (Functional Potency)7.2 nM5-HT2A Receptor[4]
Iso-LSD IC₅₀ (Binding Affinity)~200 nMSerotonin Receptors (rat brain membranes)[3]
Antiserotonergic Activity~0.12% of LSDIsolated Rat Uterus[3]

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

The data clearly illustrates that iso-LSD has a 10 to 30-fold lower affinity for serotonin receptors compared to LSD.[3] Furthermore, its functional activity is drastically reduced, showing approximately 1,000-fold lower antiserotonergic activity in a classic in vitro assay.[3] This substantial decrease in both binding and functional potency validates the use of iso-LSD as a negative control, as it is unlikely to elicit significant downstream signaling at concentrations where LSD is highly active.

Experimental Protocols

To aid researchers in designing their own validation experiments, detailed methodologies for key assays are provided below.

Experimental Workflow: Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Harvest cells expressing 5-HT2A receptors p2 Homogenize cells in buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Resuspend membranes in assay buffer p3->p4 a1 Incubate membranes with radioligand (e.g., [3H]ketanserin) p4->a1 a2 Add competing ligand (LSD or Iso-LSD) at various concentrations a1->a2 a3 Incubate to equilibrium a2->a3 d1 Separate bound from free radioligand by filtration a3->d1 d2 Quantify bound radioactivity using scintillation counting d1->d2 d3 Plot data and calculate IC50/Ki values d2->d3

Workflow for a competitive radioligand binding assay.

Protocol: 5-HT2A Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin).

    • Add increasing concentrations of the unlabeled competitor ligand (LSD or this compound).

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Experimental Workflow: Functional Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis p1 Plate cells expressing 5-HT2A receptors in a 96-well plate p2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) p1->p2 p3 Incubate to allow for dye uptake and de-esterification p2->p3 a1 Add varying concentrations of agonist (LSD or Iso-LSD) p3->a1 a2 Measure fluorescence intensity over time using a plate reader a1->a2 d1 Calculate the change in fluorescence intensity a2->d1 d2 Plot dose-response curves d1->d2 d3 Determine EC50 values d2->d3

Workflow for a cell-based calcium mobilization assay.

Protocol: 5-HT2A Receptor-Mediated Calcium Mobilization Assay

  • Cell Preparation:

    • Seed cells expressing the human 5-HT2A receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (LSD and this compound).

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like LSD initiates a cascade of intracellular events. The lack of significant activation by this compound at comparable concentrations means this pathway is not initiated, validating its use as a negative control.

5-HT2A Receptor Downstream Signaling

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects LSD LSD (Agonist) Receptor 5-HT2A Receptor LSD->Receptor binds and activates IsoLSD This compound (Negative Control) IsoLSD->Receptor binds with low affinity, no activation Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG cleaves PIP2 into PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

References

Unraveling the Psychoactive Puzzle: A Comparative Analysis of Isourgeric Acid Derivatives and LSD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of psychoactive compounds is paramount. This guide provides a detailed comparison of the psychoactive potential of isolysergic acid derivatives versus the archetypal psychedelic, lysergic acid diethylamide (LSD). By examining receptor binding affinities, functional activities, and in vivo behavioral data, we aim to elucidate the key determinants of psychoactivity within this fascinating class of molecules.

The psychoactive effects of LSD are primarily mediated by its interaction with the serotonin 2A (5-HT2A) receptor. However, the stereochemistry of the lysergamide scaffold plays a critical role in its pharmacological activity. LSD (d-lysergic acid diethylamide) has a stereoisomer, d-isolysergic acid diethylamide (iso-LSD), which differs only in the spatial arrangement of the carboxamide group at the C-8 position. This subtle structural change has a profound impact on the molecule's psychoactive potential.

Executive Summary of Comparative Data

The following tables summarize the available quantitative data comparing LSD and its non-psychoactive isomer, iso-LSD, as well as the non-hallucinogenic derivative 2-bromo-LSD.

Compound5-HT Receptor Affinity (Rat Brain Membranes, IC50)Psychoactive in Humans
d-LSD~8-10 nMYes
d-iso-LSD~200 nMNo[1]
2-bromo-LSD5-HT2A Partial Agonist (Ki not specified)No

Table 1: Comparative Receptor Affinity and Psychoactivity.

CompoundHead-Twitch Response (HTR) in Mice (ED50)
d-LSD52.9 µg/kg
d-iso-LSDNot reported (presumed inactive)
2-bromo-LSDDoes not induce HTR

Table 2: Comparative in vivo Psychoactivity Proxy.

In-Depth Analysis of Psychoactive Potential

The Critical Role of 5-HT2A Receptor Interaction

The hallucinogenic effects of LSD are intrinsically linked to its potent agonist activity at the 5-HT2A receptor. While LSD binds to a range of serotonin and dopamine receptors, its high affinity for the 5-HT2A receptor is considered the primary trigger for its psychedelic effects.

Further illustrating this principle is the non-hallucinogenic LSD analog, 2-bromo-LSD. Despite being a 5-HT2A partial agonist, it does not induce the head-twitch response in mice, a key behavioral proxy for hallucinogenic potential. This suggests that not only affinity but also the specific functional activity and downstream signaling at the 5-HT2A receptor are crucial for psychoactivity.

In Vivo Evidence: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a widely accepted behavioral model used to predict the hallucinogenic potential of substances in humans. This rapid head movement is a characteristic effect of 5-HT2A receptor agonists.

LSD is a potent inducer of the HTR in mice, with a median effective dose (ED50) of 52.9 µg/kg. To date, there are no published reports of iso-LSD inducing the HTR, which is consistent with its classification as a non-psychoactive compound. Similarly, 2-bromo-LSD fails to elicit this response, reinforcing the correlation between 5-HT2A-mediated HTR and hallucinogenic potential.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand, e.g., [3H]ketanserin.

  • Test compounds (LSD, iso-LSD derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychoactive potential of test compounds by measuring the frequency of the head-twitch response.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (LSD, iso-LSD derivatives) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.

Procedure:

  • Administer the test compound to the mice via a specific route (e.g., intraperitoneal injection).

  • Place the mice individually into observation chambers.

  • Record the behavior of the mice for a defined period (e.g., 30-60 minutes).

  • Score the number of head twitches either manually by trained observers from the video recordings or automatically using a magnetometer system that detects the rapid head movements.

  • Analyze the dose-response relationship to determine the ED50 (the dose that produces 50% of the maximal response).

Visualizing the Pathways

G cluster_0 LSD and 5-HT2A Receptor Activation cluster_1 iso-LSD and 5-HT2A Receptor Interaction LSD LSD HT2A 5-HT2A Receptor LSD->HT2A Binds with high affinity Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Psychoactive Psychoactive Effects Ca_PKC->Psychoactive Results in isoLSD iso-LSD HT2A_iso 5-HT2A Receptor isoLSD->HT2A_iso Binds with low affinity NoActivation No Significant Activation HT2A_iso->NoActivation

Caption: Simplified signaling pathway of LSD vs. iso-LSD at the 5-HT2A receptor.

G cluster_0 In Vitro Psychoactive Potential Assessment cluster_1 In Vivo Psychoactive Potential Assessment start_vitro Prepare 5-HT2A Receptor Membranes binding_assay Radioligand Binding Assay (Competition with [3H]ketanserin) start_vitro->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) start_vitro->functional_assay data_analysis_vitro Determine Ki, EC50, Emax binding_assay->data_analysis_vitro functional_assay->data_analysis_vitro start_vivo Administer Compound to Mice htr_assay Head-Twitch Response (HTR) Assay start_vivo->htr_assay data_analysis_vivo Determine ED50 htr_assay->data_analysis_vivo

Caption: Experimental workflow for assessing psychoactive potential.

References

Safety Operating Guide

Proper Disposal of Isolysergic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolysergic acid and its derivatives are potent psychoactive compounds and are classified as controlled substances in many jurisdictions. Their proper disposal is not only a matter of laboratory safety but also a legal requirement. This document provides essential safety and logistical information, including a detailed operational plan for the disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and complete degradation of this compound to a non-retrievable state, in accordance with regulatory guidelines.

Immediate Safety and Handling Precautions

This compound and its analogues are highly potent and can be hazardous if handled improperly. The following safety precautions must be strictly adhered to at all times.

Personal Protective Equipment (PPE)

Due to the acute toxicity of ergoline derivatives, comprehensive personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer layer should be removed immediately after handling.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.
Lab Coat A disposable, fluid-resistant lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Prevents inhalation of airborne particles or aerosols.

Engineering Controls

All handling of this compound, including weighing, dilution, and the disposal procedure itself, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

Disposal Plan: Regulatory Compliance

The United States Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[1][2][3] This means the substance must be permanently altered through irreversible means, making it unusable for its original purpose.[2][4][3] While incineration is a DEA-accepted method, this guide provides a chemical destruction protocol as an alternative for laboratory settings where incineration may not be readily available. It is crucial to note that this chemical degradation procedure is a proposed method based on established chemical principles and should be validated on a small scale before being implemented for larger quantities.

Logical Workflow for Disposal Decision

DisposalDecision start Start: this compound for Disposal is_distributor Is a licensed reverse distributor for controlled substances available? start->is_distributor contact_distributor Contact the reverse distributor and follow their procedures for collection and disposal. is_distributor->contact_distributor Yes chemical_destruction Proceed with on-site chemical destruction protocol. is_distributor->chemical_destruction No end End: Disposal Complete contact_distributor->end chemical_destruction->end

Caption: Decision workflow for this compound disposal.

Experimental Protocol: Chemical Destruction of this compound

This protocol describes a two-step process designed to first hydrolyze the amide group and then oxidatively cleave the ergoline ring structure, thus rendering the this compound non-retrievable.

Materials

  • This compound waste

  • Sodium hydroxide (NaOH) solution, 10 M

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Appropriate reaction vessel (e.g., round-bottom flask with a stir bar)

  • Heating mantle

  • pH paper or pH meter

Experimental Workflow Diagram

ChemicalDestructionWorkflow start Start: this compound Waste in Fume Hood hydrolysis Step 1: Alkaline Hydrolysis Add 10 M NaOH and heat to reflux for 4 hours. start->hydrolysis cool_down1 Cool the reaction mixture to room temperature. hydrolysis->cool_down1 oxidation Step 2: Oxidative Cleavage Slowly add KMnO₄, then acidify with H₂SO₄. cool_down1->oxidation stir Stir at room temperature for 18 hours. oxidation->stir quench Quench excess KMnO₄ with NaHSO₃ until the purple color disappears. stir->quench neutralize Neutralize the solution to pH 6-8 with NaOH. quench->neutralize dispose Dispose of the final solution in accordance with local hazardous waste regulations. neutralize->dispose end End: this compound Rendered Non-Retrievable dispose->end

Caption: Step-by-step workflow for the chemical destruction of this compound.

Step-by-Step Procedure

Step 1: Alkaline Hydrolysis

  • Preparation: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: For every 1 gram of this compound, add 20 mL of 10 M sodium hydroxide solution.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for a minimum of 4 hours. This step aims to hydrolyze the amide bond of the molecule.

  • Cooling: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

Step 2: Oxidative Cleavage

  • Oxidation: While stirring the cooled solution, slowly and carefully add solid potassium permanganate in small portions. For every 1 gram of the initial this compound, use approximately 5 grams of potassium permanganate. The solution will turn a deep purple color.

  • Acidification: After the addition of potassium permanganate, slowly add concentrated sulfuric acid to the reaction mixture. For every 20 mL of 10 M NaOH used in the first step, add approximately 10 mL of concentrated sulfuric acid. This should be done carefully, as the reaction is exothermic.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 18 hours (overnight) to ensure complete oxidation of the ergoline ring structure.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color of the permanganate is completely discharged, and a brown precipitate of manganese dioxide may form.

  • Neutralization: Carefully neutralize the solution to a pH between 6 and 8 by adding a solution of sodium hydroxide.

  • Final Disposal: The resulting solution, containing the degraded organic fragments and inorganic salts, can now be disposed of as hazardous waste according to your institution's and local regulations.

Quantitative Data Summary

ParameterValueUnit
Ratio of NaOH to this compound 20:1mL of 10 M NaOH per gram
Hydrolysis Temperature 100-110°C
Hydrolysis Time 4hours
Ratio of KMnO₄ to this compound 5:1grams per gram
Oxidation Time 18hours
Final pH 6-8

Disclaimer: This protocol is intended for use by qualified laboratory personnel. It is essential to conduct a small-scale trial to validate the effectiveness of this procedure for your specific waste stream before scaling up. Always adhere to all institutional and regulatory safety guidelines.

References

Safeguarding a Potent Compound: A Guide to Handling Isolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. Isolysergic acid, a stereoisomer of lysergic acid and a member of the ergot alkaloid family, requires stringent safety protocols due to its potential for high potency and pharmacological activity. While specific toxicological data for this compound is limited, a conservative approach, treating it with the same level of caution as other potent psychoactive precursors, is essential.

This guide provides immediate and essential safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy for potent compounds like this compound relies on a multi-layered approach, prioritizing containment at the source. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

1. Engineering Controls:

  • Primary Containment: All handling of this compound in powder form should occur within a certified chemical fume hood, a glove box, or a similar containment ventilation enclosure. For highly potent compounds, which may include this compound, containment must be provided during all laboratory procedures.[1] The goal is to control air and surface contamination.

  • Ventilation: Ensure that laboratory spaces where this compound is handled are under negative pressure relative to adjacent areas to prevent the escape of airborne particles.[2] Exhaust air should be HEPA-filtered.[3]

2. Administrative Controls:

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access to these areas should be restricted to authorized and trained personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound, including weighing, dissolving, and transferring.

  • Training: All personnel who will handle the compound must be thoroughly trained on its potential hazards, the proper use of engineering controls and PPE, and emergency procedures.

3. Personal Protective Equipment (PPE): The selection of PPE is the final barrier of protection and should be used in conjunction with engineering and administrative controls.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.Provides a robust barrier against dermal absorption.
Body Protection A disposable, solid-front protective gown or coveralls.Prevents contamination of personal clothing.
Eye/Face Protection ANSI-approved safety glasses with side shields or a face shield.Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential when handling powders. For higher-risk operations or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.Minimizes the risk of inhalation, which is a primary route of exposure for potent compounds.

Experimental Protocol: Weighing a Solid Sample

  • Preparation: Don all required PPE. Prepare the work area within the containment enclosure by covering the surface with disposable absorbent paper.

  • Tare: Place a clean, appropriately sized container on the analytical balance and tare it.

  • Transfer: Carefully transfer the approximate amount of this compound to the tared container using a micro-spatula. Perform this action slowly and deliberately to minimize the generation of airborne particles.

  • Weighing: Record the weight.

  • Cleaning: Carefully clean the spatula and any contaminated surfaces within the enclosure using a damp wipe or a solvent-moistened cloth.

  • Disposal: Dispose of all contaminated materials (gloves, wipes, absorbent paper) in a designated hazardous waste container.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, cleaning materials, and empty containers, must be considered hazardous.

  • Collection: Collect all waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal contractor, following all local, state, and federal regulations.

Emergency Procedures: Accidental Spill

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_assessment Spill Assessment cluster_cleanup_procedure Cleanup Procedure cluster_post_spill Post-Spill Actions Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Location Alert->Assess Remove Remove Contaminated PPE Don_PPE Don Appropriate PPE for Cleanup Assess->Don_PPE If spill is manageable Contain Contain the Spill (e.g., with absorbent pads) Don_PPE->Contain Neutralize Neutralize/Decontaminate (if applicable) Contain->Neutralize Collect Collect Spill Debris Neutralize->Collect Decontaminate_Area Decontaminate the Spill Area Collect->Decontaminate_Area Dispose Dispose of all materials as hazardous waste Decontaminate_Area->Dispose Report Report the Incident Dispose->Report Review Review and Update SOPs Report->Review

Caption: Workflow for responding to an this compound spill.

By implementing these comprehensive safety measures, research institutions can ensure the protection of their personnel while enabling the vital work of scientific discovery and drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolysergic acid
Reactant of Route 2
Isolysergic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.